TL02-59 dihydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C32H36Cl2F3N5O4 |
|---|---|
Molecular Weight |
682.6 g/mol |
IUPAC Name |
3-(6,7-dimethoxyquinazolin-4-yl)oxy-N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-4-methylbenzamide;dihydrochloride |
InChI |
InChI=1S/C32H34F3N5O4.2ClH/c1-5-39-10-12-40(13-11-39)18-22-8-9-23(15-25(22)32(33,34)35)38-30(41)21-7-6-20(2)27(14-21)44-31-24-16-28(42-3)29(43-4)17-26(24)36-19-37-31;;/h6-9,14-17,19H,5,10-13,18H2,1-4H3,(H,38,41);2*1H |
InChI Key |
WLZPBFIIZXYWTD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)OC4=NC=NC5=CC(=C(C=C54)OC)OC)C(F)(F)F.Cl.Cl |
Origin of Product |
United States |
Foundational & Exploratory
TL02-59 Dihydrochloride: A Deep Dive into its Mechanism of Action in Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of TL02-59 dihydrochloride, a potent N-phenylbenzamide kinase inhibitor, in the context of Acute Myeloid Leukemia (AML). AML, the most prevalent hematologic malignancy in adults, is frequently characterized by the aberrant activation of tyrosine kinase signaling pathways, presenting a key therapeutic target.[1][2] TL02-59 has emerged as a promising preclinical candidate, demonstrating significant anti-leukemic efficacy by selectively targeting the myeloid Src-family kinase Fgr.[1][2][3]
Core Mechanism of Action: Selective Inhibition of Fgr Kinase
TL02-59 exerts its anti-AML effects through the potent and selective inhibition of Fgr, a non-receptor tyrosine kinase expressed in myeloid cells.[1][2] Kinome-wide specificity profiling has revealed a narrow target profile for TL02-59, with exceptional picomolar potency against Fgr.[1][2] This targeted inhibition disrupts the constitutive tyrosine kinase signaling that is a common feature of AML, leading to the suppression of AML cell growth.[1][2][4]
The sensitivity of AML patient bone marrow samples to TL02-59 shows a strong correlation with the expression levels of the myeloid Src-family kinases Fgr, Hck, and Lyn.[1][2] Notably, the anti-leukemic activity of TL02-59 is independent of Flt3 mutational status, a common driver of AML, as the most sensitive patient samples were wild-type for Flt3.[1][2][5] This highlights a distinct mechanism of action and a potential therapeutic avenue for AML subtypes not driven by Flt3 mutations.
Biochemical studies have elucidated the inhibitory mechanism, showing that TL02-59 binds to the ATP-site of Fgr.[3][5] This binding event induces a unique conformational change in the kinase, displacing the SH2 domain from the C-terminal tail and releasing the SH3 domain from the linker region, ultimately leading to kinase inactivation.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy and selectivity of TL02-59 in AML models.
| In Vitro Kinase Inhibition (IC50) | |
| Kinase | TL02-59 IC50 |
| Fgr | 31 pM[1] (0.03 nM[4][6]) |
| Lyn | 0.1 nM[4][6] |
| Hck | 160 nM[4][6] |
| In Vitro AML Cell Line Growth Inhibition (IC50) | |
| Cell Line | TL02-59 IC50 |
| MOLM-14 (Flt3-ITD+) | 6.6 nM[1] |
| THP-1 (Tyrosine kinase-independent) | > 1 µM[1] |
| Primary AML Patient Sample Response | |
| Patient Samples | IC50 Range |
| 26 AML Bone Marrow Samples | 77 nM to > 3,000 nM[1] |
| In Vivo Efficacy in Mouse Xenograft Model (MV4-11 cells) | | | :--- | :--- | :--- | | Treatment Group | Effect on Bone Marrow Engraftment | Effect on Spleen and Peripheral Blood | | TL02-59 (1 mg/kg) | 20% reduction | 50% reduction in spleen, 70% reduction in peripheral blood[1] | | TL02-59 (10 mg/kg) | 60% reduction | Complete eradication of leukemic cells[1] | | Sorafenib (10 mg/kg) | No effect | Significant reduction in peripheral blood[1] |
Signaling Pathway
The primary signaling pathway affected by TL02-59 in AML involves the inhibition of Fgr kinase activity. This disrupts downstream signaling cascades that are crucial for the proliferation and survival of AML cells.
Caption: TL02-59 inhibits Fgr kinase, blocking downstream signaling essential for AML cell growth.
Experimental Protocols
This section details the methodologies for key experiments cited in the literature to characterize the mechanism of action of TL02-59 in AML.
In Vitro Kinase Assays
Objective: To determine the inhibitory potency (IC50) of TL02-59 against various kinases.
Methodology:
-
Recombinant kinases (Syk, Fgr, Hck, Lyn, Flt3-ITD kinase domain, Fes, p38α, and Taok3) were used.[1]
-
Kinase assays were performed across a wide range of TL02-59 concentrations.[1]
-
The ATP concentration for each assay was set to the respective Km for each individual kinase.[1]
-
The IC50 values were calculated from the resulting dose-response curves.[1]
AML Cell Line Proliferation Assays
Objective: To assess the effect of TL02-59 on the growth of different AML cell lines.
Methodology:
-
AML cell lines (e.g., MV4-11, MOLM-14, THP-1) were cultured under standard conditions.[1]
-
Cells were treated with a range of TL02-59 concentrations.[1]
-
Cell proliferation was measured at specific time points (e.g., 72 hours) using a suitable method such as the CellTiter-Glo luminescent cell viability assay.
-
IC50 values were determined from the dose-response curves.[1]
Fgr Autophosphorylation Inhibition Assay
Objective: To confirm the selective inhibition of Fgr kinase activity within a cellular context.
Methodology:
-
TF-1 myeloid cells were transduced with retroviruses to express Fgr, Lyn, Hck, or Flt3-ITD.[1]
-
The transduced cells were treated with varying concentrations of TL02-59 for 6 hours.[1]
-
Following treatment, cell protein extracts were clarified, and the respective kinases were immunoprecipitated.[1]
-
The immunoprecipitated proteins were resolved by SDS-PAGE and subjected to immunoblotting.[1]
-
Antibodies specific to the phosphorylated activation loop of Src-family kinases (pTyr416) or general anti-phosphotyrosine antibodies (for Flt3-ITD) were used to detect kinase autophosphorylation.[1]
Mouse Xenograft Model of AML
Objective: To evaluate the in vivo efficacy of TL02-59 in a preclinical AML model.
Methodology:
-
Immunocompromised mice (e.g., NOD.Cg-PrkdcscidIl2rgtm1Wjl/SzJ or NSG mice) were used.[1]
-
Human AML cells (e.g., MV4-11) were injected into the tail vein of the mice and allowed to engraft for two weeks.[1]
-
Mice were then randomized into treatment groups and treated daily by oral gavage with TL02-59 (e.g., 1 and 10 mg/kg), a control compound (e.g., sorafenib at 10 mg/kg), or a vehicle control.[1]
-
After a defined treatment period (e.g., three weeks), the animals were sacrificed.[1]
-
The presence of AML cells in the bone marrow, spleen, and peripheral blood was quantified using flow cytometry with antibodies specific for human CD45 and CD33.[1]
Caption: Workflow for evaluating the in vivo efficacy of TL02-59 in an AML mouse model.
References
- 1. Selective inhibition of the myeloid Src-family kinase Fgr potently suppresses AML cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Inhibition of the Myeloid Src-Family Kinase Fgr Potently Suppresses AML Cell Growth in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ATP-site inhibitors induce unique conformations of the acute myeloid leukemia-associated Src-family kinase, Fgr - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Constitutive activation of the Src-family kinases Fgr and Hck enhances the tumor burden of acute myeloid leukemia cells in immunocompromised mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
TL02-59 Dihydrochloride: A Comprehensive Technical Guide to its Primary Target and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
TL02-59 dihydrochloride is a potent and selective, orally active N-phenylbenzamide kinase inhibitor that has demonstrated significant anti-leukemic efficacy, particularly in the context of Acute Myelogenous Leukemia (AML).[1][2][3] This technical guide provides an in-depth overview of the primary molecular target of TL02-59, its mechanism of action, and the experimental methodologies used to elucidate its function. The information presented is intended to support further research and drug development efforts centered on this promising compound.
Primary Molecular Target: Src-Family Kinase Fgr
Kinome-wide specificity profiling and in vitro kinase assays have unequivocally identified the myeloid Src-family kinase, Fgr, as the primary molecular target of this compound.[1][3] This compound exhibits picomolar potency against Fgr, with a significantly higher selectivity for Fgr over other related kinases.[1][3]
Quantitative Analysis of Kinase Inhibition
The inhibitory activity of TL02-59 against Fgr and other kinases has been quantified through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values demonstrate the compound's high affinity and selectivity for Fgr.
| Kinase Target | IC50 (nM) |
| Fgr | 0.03 |
| Lyn | 0.1 |
| Hck | 160 |
| Flt3-ITD | 440 |
| Fes | 290 |
| Syk | 470 |
| p38α | 126 |
| Taok3 | 509 |
Table 1: In vitro inhibitory activity of TL02-59 against a panel of kinases. Data compiled from multiple sources.[1][2][4]
Mechanism of Action and Signaling Pathway
TL02-59 exerts its anti-leukemic effects by directly inhibiting the kinase activity of Fgr. In AML, Fgr is often overexpressed and contributes to constitutive tyrosine kinase signaling, which drives cell proliferation and survival.[1] Fgr is a key component of a macromolecular signaling complex, or "signalsome," which also includes the kinases RAF and LYN, and the adapter proteins SLP-76 and CBL.[5] This complex is implicated in the activation of downstream signaling cascades, including the MAPK pathway, which ultimately promotes leukemic cell growth.
By inhibiting Fgr, TL02-59 disrupts the signaling cascade originating from this signalsome, leading to growth arrest and the induction of apoptosis in AML cells.[1][5] Notably, the sensitivity of AML cells to TL02-59 strongly correlates with the expression levels of Fgr, Hck, and Lyn, and is independent of the mutational status of Flt3.[1][6]
References
- 1. Selective inhibition of the myeloid Src-family kinase Fgr potently suppresses AML cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Inhibition of the Myeloid Src-Family Kinase Fgr Potently Suppresses AML Cell Growth in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. ulab360.com [ulab360.com]
- 5. texaschildrens.org [texaschildrens.org]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
TL02-59 Dihydrochloride: A Technical Guide to a Highly Selective Fgr Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
TL02-59 dihydrochloride is a potent and selective, orally active inhibitor of the Gardner-Rasheed feline sarcoma viral (v-fgr) oncogene homolog, a member of the Src family of non-receptor tyrosine kinases.[1][2][3][4] Fgr is predominantly expressed in myeloid hematopoietic cells and has been implicated in the pathogenesis of Acute Myeloid Leukemia (AML), making it a compelling therapeutic target.[5][6] This technical guide provides an in-depth overview of TL02-59, including its inhibitory activity, the signaling pathways it modulates, and detailed experimental protocols for its characterization.
Quantitative Inhibitory Activity
TL02-59 demonstrates exceptional potency against Fgr kinase with a picomolar IC50 value. Its selectivity has been profiled against a panel of other kinases, highlighting its specificity.
| Kinase Target | IC50 (nM) | Notes |
| Fgr | 0.03 | Primary target; demonstrates picomolar potency.[2][3][4] |
| Lyn | 0.1 | Another Src-family kinase potently inhibited by TL02-59.[2][3][4] |
| Hck | 160 | Shows significantly lower potency compared to Fgr and Lyn.[2][3][4] |
In cell-based assays, TL02-59 potently inhibits Fgr autophosphorylation in TF-1 myeloid cells, with partial inhibition observed at 0.1-1 nM and complete inhibition at concentrations above 10 nM.[4] Inhibition of Hck, Lyn, and Flt3 in this cellular context occurs in the 100 to 1000 nM range.[4]
Fgr Signaling Pathway in AML
In the context of Acute Myeloid Leukemia, Fgr kinase is a key signaling node that promotes cell proliferation and survival. Its upstream activation can be triggered by various stimuli, including cytokine receptors and integrin signaling. Once activated, Fgr phosphorylates a range of downstream substrates, leading to the activation of multiple pro-leukemic pathways. TL02-59, by selectively inhibiting Fgr, effectively blocks these downstream signals.
Caption: Fgr signaling cascade in AML and the inhibitory action of TL02-59.
Experimental Workflow for TL02-59 Characterization
The characterization of a selective kinase inhibitor like TL02-59 follows a multi-step process, from initial screening to in vivo validation. This workflow ensures a thorough evaluation of the compound's potency, selectivity, and therapeutic potential.
Caption: A typical experimental workflow for characterizing a selective kinase inhibitor.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Z'-LYTE™ Platform)
This protocol outlines a general procedure for determining the in vitro potency of TL02-59 against Fgr kinase using a Fluorescence Resonance Energy Transfer (FRET)-based assay.
-
Reagent Preparation :
-
Prepare a 2X working solution of the Fgr kinase in 1X Kinase Buffer (50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl₂, 1 mM EGTA).
-
Prepare a 4X working solution of ATP in Kinase Buffer. The final ATP concentration should be at or near the Km for Fgr.
-
Prepare a 2X working solution of the appropriate Z'-LYTE™ peptide substrate for Src-family kinases in Kinase Buffer.
-
Prepare serial dilutions of TL02-59 in 100% DMSO, followed by a further dilution in Kinase Buffer to create 4X final concentrations.
-
-
Kinase Reaction :
-
In a 384-well plate, add 2.5 µL of the 4X TL02-59 dilutions or DMSO vehicle control.
-
Add 5 µL of the 2X Fgr kinase/peptide substrate mixture to each well.
-
Initiate the reaction by adding 2.5 µL of the 4X ATP solution.
-
Incubate the plate at room temperature for 1 hour.
-
-
Development Reaction :
-
Add 5 µL of the Development Reagent to each well.
-
Incubate at room temperature for 1 hour.
-
-
Data Acquisition :
-
Read the plate on a fluorescence plate reader with excitation at 400 nm and emission at 445 nm (Coumarin) and 520 nm (Fluorescein).
-
Calculate the emission ratio and determine the percent inhibition based on controls. IC50 values are then calculated using a suitable data analysis software.
-
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP.
-
Cell Plating :
-
Seed AML cells (e.g., MV4-11) in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours to allow cells to acclimate.
-
-
Compound Treatment :
-
Treat cells with a range of concentrations of TL02-59 or DMSO vehicle control.
-
Incubate for 72 hours.
-
-
Assay Procedure :
-
Equilibrate the plate to room temperature for approximately 30 minutes.[7][8]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[7]
-
Add 100 µL of the CellTiter-Glo® Reagent to each well.[7][8]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[7]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[7][8]
-
-
Data Acquisition :
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate cell viability relative to the DMSO-treated control cells.
-
Apoptosis Assay (Annexin V-FITC Staining)
This protocol detects apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.
-
Cell Treatment :
-
Treat AML cells with TL02-59 at the desired concentrations for the desired time period (e.g., 24-48 hours).
-
Include a vehicle-treated control group.
-
-
Cell Staining :
-
Harvest 1-5 x 10⁵ cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubate the cells at room temperature for 15 minutes in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis :
-
Analyze the stained cells by flow cytometry as soon as possible (within 1 hour).
-
Use excitation at 488 nm and detect FITC emission at ~530 nm and PI emission at >670 nm.
-
Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
In Vivo AML Xenograft Model
This protocol describes the establishment and use of a patient-derived or cell line-derived AML xenograft model to evaluate the in vivo efficacy of TL02-59.
-
Animal Model :
-
Use immunodeficient mice, such as NOD.Cg-PrkdcscidIl2rgtm1Wjl/SzJ (NSG) mice.
-
-
Cell Preparation and Injection :
-
Use a human AML cell line (e.g., MV4-11) or primary patient AML cells.
-
On the day of injection, resuspend 1-5 x 10⁶ viable AML cells in 100-200 µL of sterile PBS or other appropriate vehicle.
-
Inject the cells intravenously via the tail vein.
-
-
Compound Administration :
-
Allow the leukemia to engraft for a period of time (e.g., 2 weeks).
-
Administer this compound orally by gavage at the desired dose (e.g., 1 and 10 mg/kg) daily for the duration of the study (e.g., 3 weeks).[2]
-
Include a vehicle control group.
-
-
Monitoring of Engraftment :
-
Monitor the mice regularly for signs of disease progression (e.g., weight loss, ruffled fur, hind-limb paralysis).
-
Periodically collect peripheral blood via tail vein bleed to monitor the percentage of human AML cells.
-
Stain the blood cells with fluorescently-conjugated antibodies against human CD45 (hCD45) and mouse CD45 (mCD45), as well as myeloid markers such as human CD33 and CD13.
-
Analyze by flow cytometry to determine the percentage of human leukemic cells.
-
-
Endpoint Analysis :
-
At the end of the study, euthanize the mice and harvest bone marrow, spleen, and peripheral blood.
-
Prepare single-cell suspensions from these tissues.
-
Perform flow cytometry as described above to quantify the leukemic burden in each compartment.
-
Conclusion
This compound is a highly selective and potent inhibitor of Fgr kinase with significant preclinical activity against Acute Myeloid Leukemia. Its well-defined mechanism of action, oral bioavailability, and efficacy in in vivo models make it a promising candidate for further drug development. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers investigating Fgr inhibition as a therapeutic strategy in AML and other relevant diseases.
References
- 1. The Role and Function of Fcγ Receptors on Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researcher-resources.acs.org [researcher-resources.acs.org]
- 3. ATP-site inhibitors induce unique conformations of the acute myeloid leukemia-associated Src-family kinase, Fgr - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective inhibition of the myeloid Src-family kinase Fgr potently suppresses AML cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Selective Inhibition of the Myeloid Src-Family Kinase Fgr Potently Suppresses AML Cell Growth in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
In Vitro Efficacy of TL02-59 Dihydrochloride in Leukemia Cell Lines: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of the in vitro effects of TL02-59 dihydrochloride, a potent and selective Src-family kinase inhibitor, on various leukemia cell lines. The document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive summary of the compound's activity, detailed experimental methodologies, and an exploration of its mechanism of action through signaling pathway diagrams.
Executive Summary
This compound has demonstrated significant anti-leukemic activity in vitro, primarily against Acute Myeloid Leukemia (AML) cell lines. It is a highly potent inhibitor of the Src-family kinase Fgr, with additional activity against Lyn and Hck. The compound effectively suppresses the growth of AML cells, such as MV4-11 and MOLM-14, by inducing growth arrest and apoptosis.[1][2][3] Notably, its efficacy appears to be independent of the Flt3 mutational status, suggesting a broad potential applicability in AML treatment.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data on the in vitro activity of this compound.
Table 1: Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| Fgr | 0.03 |
| Lyn | 0.1 |
| Hck | 160 |
IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity in vitro.[2][3]
Table 2: Anti-proliferative Activity of this compound in AML Cell Lines
| Cell Line | IC50 (nM) | Noteworthy Characteristics |
| MV4-11 | < 1 | FLT3-ITD positive |
| MOLM-14 | 6.6 | FLT3-ITD positive |
| THP-1 | > 3000 | MLL-AF9 translocation, NRAS mutation |
IC50 values represent the concentration of the compound required to inhibit 50% of cell proliferation after 72 hours of treatment.[1]
Table 3: Effects of this compound on Fgr Autophosphorylation in TF-1 Cells
| Concentration (nM) | Inhibition of Fgr Autophosphorylation |
| 0.1 - 1 | Partial |
| > 10 | Complete |
Inhibition was assessed after 6 hours of treatment.[3][4]
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
-
Cell Plating: Seed leukemia cells (e.g., MV4-11, MOLM-14, THP-1) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.
-
Compound Treatment: Add this compound at various concentrations to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Plate leukemia cells in a 6-well plate and treat with this compound at the desired concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Western Blotting for Fgr Autophosphorylation
-
Cell Lysis: Treat TF-1 cells with varying concentrations of this compound for 6 hours. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
Immunoprecipitation: Incubate the cell lysates with an anti-Fgr antibody overnight at 4°C, followed by incubation with protein A/G agarose beads to pull down Fgr.
-
SDS-PAGE and Transfer: Wash the beads and elute the protein. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against phospho-Src family (Tyr416) to detect Fgr autophosphorylation. Subsequently, probe with a secondary antibody conjugated to HRP.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Loading Control: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total Fgr.
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the proposed mechanism of action of this compound and a general experimental workflow.
Caption: Proposed signaling pathway of TL02-59 in leukemia cells.
Caption: General workflow for in vitro testing of TL02-59.
Conclusion
This compound is a promising pre-clinical candidate for the treatment of AML. Its potent and selective inhibition of Fgr kinase leads to significant anti-proliferative and pro-apoptotic effects in relevant leukemia cell line models. The data presented in this guide underscore the potential of TL02-59 as a targeted therapeutic agent. Further investigation into its in vivo efficacy and safety profile is warranted.
References
- 1. Selective inhibition of the myeloid Src-family kinase Fgr potently suppresses AML cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. TL02-59 | Apoptosis | Hck | Src | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
Apoptosis Induction by TL02-59 Dihydrochloride in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TL02-59 dihydrochloride is a potent and selective, orally active inhibitor of the myeloid Src-family kinase, Fgr.[1] This technical guide details the mechanism of TL02-59-induced apoptosis in cancer cells, with a primary focus on Acute Myeloid Leukemia (AML). It provides a comprehensive overview of the quantitative data, detailed experimental methodologies for key assays, and visual representations of the associated signaling pathways and experimental workflows. This document is intended to serve as a resource for researchers and drug development professionals investigating the therapeutic potential of TL02-59.
Introduction
Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1] Upregulation of tyrosine kinase signaling pathways is a common feature of AML.[1] The Src-family kinases (SFKs), particularly Fgr, Hck, and Lyn, are often overexpressed and constitutively active in AML cells, contributing to cell proliferation and survival.[2] this compound has emerged as a promising therapeutic candidate due to its high selectivity and potency against Fgr kinase.[1] In preclinical studies, TL02-59 has demonstrated the ability to inhibit the growth of AML cell lines and primary patient samples, and induce apoptosis.[1][3] This guide provides an in-depth analysis of the apoptotic effects of TL02-59 in cancer cells.
Quantitative Data
The following tables summarize the key quantitative data on the efficacy of this compound in cancer cells.
Table 1: In Vitro Kinase Inhibitory Activity of TL02-59
| Kinase Target | IC50 (nM) |
| Fgr | 0.03[1] |
| Lyn | 0.1[1] |
| Hck | 160[1] |
Table 2: In Vitro Growth Inhibition of AML Cell Lines by TL02-59 (72h treatment)
| Cell Line | Description | IC50 (nM) |
| MV4-11 | FLT3-ITD positive AML | < 1[2] |
| MOLM-14 | FLT3-ITD positive AML | 6.6[2] |
| THP-1 | MLL-AF9 translocation, NRAS mutation | > 3000[2] |
Table 3: In Vivo Efficacy of TL02-59 in a Mouse Xenograft Model of AML (MV4-11 cells)
| Treatment Group (Oral Administration, 3 weeks) | Effect on Spleen and Peripheral Blood | Effect on Bone Marrow |
| 1 mg/kg TL02-59 | 70% reduction in leukemic cells | 20% reduction in engraftment |
| 10 mg/kg TL02-59 | Complete eradication of leukemic cells[2] | 60% reduction in engraftment[2] |
| 10 mg/kg Sorafenib | Significant reduction in peripheral blood | No effect on engraftment |
| Vehicle Control | Heavy infiltration of leukemic cells | Heavy infiltration of leukemic cells |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the study of TL02-59-induced apoptosis.
Cell Culture
-
Cell Lines: MV4-11 and MOLM-14 (human AML cell lines) were maintained in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells were cultured at 37°C in a humidified atmosphere with 5% CO2.
Apoptosis Assay (Caspase Activity Assay)
This protocol is based on a standard colorimetric caspase-3 assay, as specific details from the primary literature were not available.
-
Principle: This assay measures the activity of caspase-3, a key effector caspase in apoptosis, through the cleavage of a colorimetric substrate.
-
Procedure:
-
Seed MV4-11 or MOLM-14 cells in a 96-well plate.
-
Treat cells with 100 nM this compound or vehicle control (DMSO) for 72 hours.
-
Lyse the cells using a chilled cell lysis buffer.
-
Incubate the cell lysate with a caspase-3 substrate (e.g., DEVD-pNA) in a reaction buffer.
-
Measure the absorbance at 405 nm using a microplate reader.
-
The increase in absorbance is proportional to the caspase-3 activity.
-
Cell viability can be independently measured using an MTT or CellTiter-Blue assay to normalize the caspase activity.
-
Western Blotting for Fgr Phosphorylation
This protocol outlines a general procedure for detecting the phosphorylation status of Fgr.
-
Principle: Western blotting is used to separate proteins by size and detect the presence of a specific protein and its post-translational modifications, such as phosphorylation, using specific antibodies.
-
Procedure:
-
Cell Lysis: Treat AML cells with TL02-59 at various concentrations (e.g., 0.1-1000 nM) for a specified time (e.g., 6 hours). Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated Fgr (e.g., anti-phospho-Fgr Tyr412) overnight at 4°C. A separate blot should be incubated with an antibody for total Fgr as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway of TL02-59-induced apoptosis in AML cells.
Experimental Workflow
Caption: General experimental workflow for evaluating TL02-59 efficacy.
Conclusion
This compound is a highly potent and selective Fgr inhibitor that effectively induces apoptosis in AML cells harboring constitutively active Src-family kinases. Its ability to eradicate leukemic cells in preclinical in vivo models highlights its significant therapeutic potential. The data and protocols presented in this guide provide a solid foundation for further research into the clinical development of TL02-59 for the treatment of AML and potentially other cancers characterized by aberrant Fgr signaling. Further investigation into the detailed molecular mechanisms downstream of Fgr inhibition will be crucial for optimizing its therapeutic application and identifying potential combination strategies.
References
- 1. SRC-Family Kinases in Acute Myeloid Leukaemia and Mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Src family kinases promote AML cell survival through activation of signal transducers and activators of transcription (STAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Zelenirstat Inhibits N-Myristoyltransferases to Disrupt Src Family Kinase Signaling and Oxidative Phosphorylation, Killing Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of TL02-59 Dihydrochloride in Src-Family Kinase Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the role of TL02-59 dihydrochloride, a potent and selective Src-family kinase (SFK) inhibitor, in modulating key signaling pathways implicated in cancer, particularly Acute Myeloid Leukemia (AML). This document details the mechanism of action, summarizes key quantitative data, and provides comprehensive experimental protocols for the assays cited.
Introduction to this compound and Src-Family Kinases
Src-family kinases are a group of non-receptor tyrosine kinases that play crucial roles in various cellular processes, including proliferation, differentiation, survival, and migration. Dysregulation of SFK signaling is a common feature in many human cancers, making them attractive targets for therapeutic intervention. In myeloid cells, the SFKs Fgr, Hck, and Lyn are key signaling components.
This compound is a novel, orally bioavailable small molecule inhibitor with high potency and selectivity for Fgr, a member of the Src-family kinases predominantly expressed in myeloid cells.[1] Its efficacy in suppressing AML cell growth in both in vitro and in vivo models highlights its potential as a lead compound for the development of targeted cancer therapies.[1][2]
Mechanism of Action and Kinase Selectivity
TL02-59 exerts its biological effects through the competitive inhibition of ATP binding to the kinase domain of sensitive kinases. Kinome-wide screening and subsequent in vitro kinase assays have demonstrated its remarkable selectivity profile.
Kinome-wide Selectivity Profile
A KINOMEscan™ assay was performed to assess the interaction of TL02-59 with a panel of 456 kinases. The results revealed a narrow target specificity, with TL02-59 interacting with only 23 kinases at a concentration of 1 µM.[2] The majority of these targets belong to the tyrosine kinase family.
Potency against Src-Family and other AML-associated Kinases
Biochemical assays were conducted to determine the half-maximal inhibitory concentration (IC50) of TL02-59 against a panel of purified kinases. The data underscores the exceptional potency of TL02-59 against Fgr, with significantly lower activity against other related kinases.
Table 1: In Vitro Kinase Inhibition Profile of this compound [2]
| Kinase Target | IC50 (nM) |
| Fgr | 0.03 |
| Lyn | 0.1 |
| Hck | 160 |
| Fes | 290 |
| Flt3-ITD | 440 |
| Syk | 470 |
| p38α (MAPK14) | 126 |
| Taok3 | 509 |
In Vitro Efficacy in Acute Myeloid Leukemia (AML)
The anti-leukemic activity of TL02-59 has been demonstrated in various AML cell lines, showing potent inhibition of cell proliferation and induction of apoptosis.
Inhibition of AML Cell Proliferation
The effect of TL02-59 on the growth of AML cell lines was assessed using a cell viability assay. The compound demonstrated potent growth-inhibitory effects, particularly in cell lines with activated tyrosine kinase signaling.
Table 2: Anti-proliferative Activity of TL02-59 in AML Cell Lines [2]
| Cell Line | Flt3 Status | IC50 (nM) |
| MV4-11 | ITD | 6.6 |
| MOLM-14 | ITD | 6.6 |
| THP-1 | Wild-Type | >3000 |
Induction of Apoptosis in AML Cells
Treatment with TL02-59 was shown to induce apoptosis in sensitive AML cell lines. This was quantified by measuring the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
In Vivo Efficacy in a Murine AML Xenograft Model
The therapeutic potential of TL02-59 was evaluated in a preclinical mouse xenograft model of AML, demonstrating its ability to suppress leukemic cell growth and prolong survival.
Study Design and Results
An MV4-11 AML cell xenograft model was established in immunocompromised mice. Following engraftment, mice were treated with TL02-59, and the impact on leukemic cell burden in the bone marrow, spleen, and peripheral blood was assessed.
Table 3: In Vivo Efficacy of TL02-59 in an AML Xenograft Model [2]
| Treatment Group | Dose (mg/kg) | Route | Schedule | Outcome |
| Vehicle Control | - | Oral | Daily | Progressive disease |
| TL02-59 | 1 | Oral | Daily | Reduced bone marrow and spleen engraftment by 20% and 50% respectively. Suppressed peripheral blood leukemia by 70%. |
| TL02-59 | 10 | Oral | Daily | Complete eradication of leukemic cells from the spleen and peripheral blood. Reduced bone marrow engraftment by 60%. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by TL02-59 and the workflows of the experimental protocols described in this guide.
References
The Discovery, Synthesis, and Preclinical Evaluation of TL02-59 Dihydrochloride: A Potent and Selective Fgr Kinase Inhibitor for Acute Myeloid Leukemia
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the discovery, synthesis, and preclinical evaluation of TL02-59 dihydrochloride, a novel and potent N-phenylbenzamide inhibitor of the Src-family kinase Fgr.[1][2][3][4] TL02-59 demonstrates high selectivity and picomolar potency against Fgr, a non-receptor tyrosine kinase implicated in the pathogenesis of acute myeloid leukemia (AML).[1][3][4][5] This document provides a comprehensive overview of the compound's mechanism of action, quantitative efficacy, and detailed experimental protocols for its synthesis and biological characterization. All quantitative data are summarized in structured tables, and key signaling pathways and experimental workflows are visualized using diagrams.
Introduction
Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[3][4] Constitutive activation of tyrosine kinase signaling pathways is a common feature of AML.[3][4][6][7] While mutations in the Flt3 receptor tyrosine kinase are prevalent, many AML cases, independent of Flt3 mutational status, exhibit overexpression of myeloid Src-family kinases, including Fgr, Hck, and Lyn.[3][5] This observation highlighted the potential of targeting these kinases as a therapeutic strategy. TL02-59 was identified as a potent inhibitor of AML cell growth through screening of N-phenylbenzamide analogs.[1] It is an orally active and selective inhibitor of the Fgr kinase, showing promise as a lead compound for the development of targeted therapies for AML patients overexpressing this kinase.[1][4][5]
Discovery and Synthesis of this compound
The discovery of TL02-59 stemmed from a screening of N-phenylbenzamide derivatives for their ability to inhibit the growth of the FLT3-ITD+ AML cell line, MV4-11.[1] While a detailed, step-by-step synthesis protocol for TL02-59 is not publicly available in the referenced literature, the general synthesis of N-phenylbenzamide derivatives involves the condensation of a substituted benzoic acid with a substituted aniline.[1][2][8]
General Synthetic Approach for N-Phenylbenzamide Derivatives:
A common method for synthesizing N-phenylbenzamides is through the reaction of a substituted benzoyl chloride with a substituted amine in the presence of a base, such as triethylamine, in a suitable solvent like tetrahydrofuran (THF).[8] Another approach involves the use of coupling reagents like N,N'-diisopropylcarbodiimide (DIC) and an activating reagent such as N-hydroxybenzotriazole (HOBt) to facilitate the amide bond formation between a carboxylic acid and an amine.[1]
The synthesis of TL02-59 would likely follow a multi-step pathway to construct the complex substituted N-phenylbenzamide core structure. The final product would then be converted to the dihydrochloride salt to improve its solubility and stability for pharmaceutical use.
Mechanism of Action and Signaling Pathway
TL02-59 is a potent and selective inhibitor of the Src-family kinase Fgr.[1][2][7][9][10][11] It also shows high potency against Lyn, another Src-family kinase, and moderate activity against Hck.[1][7][9][10][11] The inhibitory activity of TL02-59 is achieved by binding to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates.[12] This inhibition of Fgr autophosphorylation occurs at nanomolar concentrations in myeloid cells.[1][11][13][14] The downstream signaling pathways affected by Fgr inhibition in AML include the mTORC1-S6K and focal adhesion kinase (Fak) pathways, both of which are linked to AML progression.[12]
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Kinase Inhibition [1][7][9][10][11]
| Kinase | IC₅₀ (nM) |
| Fgr | 0.03 |
| Lyn | 0.1 |
| Hck | 160 |
Table 2: In Vitro Anti-leukemic Activity [1]
| Cell Line | IC₅₀ (nM) |
| MV4-11 | <1 |
| MOLM-14 | 6.6 |
| THP-1 | >1000 |
Table 3: In Vivo Efficacy in AML Mouse Model (MV4-11 Xenograft) [1]
| Treatment Group | Dose (mg/kg) | Effect on Spleen and Peripheral Blood AML Cells |
| TL02-59 | 1 | 50% reduction in spleen, 70% reduction in peripheral blood |
| TL02-59 | 10 | Complete elimination |
| Sorafenib | 10 | No effect on spleen, significant reduction in peripheral blood |
Table 4: Pharmacokinetic Properties in Mice [1][7][11][14]
| Administration Route | Half-life (t₁/₂) |
| Intravenous (i.v.) | 5.7 hours |
| Oral (p.o.) | 6.5 hours |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
In Vitro Kinase Assays
5.1.1. KINOMEscan™ Profiling
To determine the kinase selectivity of TL02-59, a KINOMEscan™ assay was performed. This is a competition-based binding assay.
-
Principle: Test compound is incubated with a panel of human kinases, each fused to a DNA tag. The kinase-compound interaction is measured by quantifying the amount of kinase that binds to an immobilized ligand.
-
Protocol:
-
TL02-59 was screened at a concentration of 1 µM against a panel of 456 kinases.[1]
-
The results are reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound. A lower percentage indicates stronger binding of the compound to the kinase.
-
5.1.2. Z'-LYTE™ Kinase Assay
To determine the inhibitory potency (IC₅₀) of TL02-59 against specific kinases, the Z'-LYTE™ kinase assay was used.
-
Principle: This is a fluorescence resonance energy transfer (FRET)-based assay that measures the phosphorylation of a synthetic peptide substrate by a kinase.
-
Protocol:
-
The assay is performed in a 384-well plate format.
-
The kinase, a FRET-labeled peptide substrate, and ATP are incubated with varying concentrations of TL02-59.
-
After the kinase reaction, a development reagent containing a site-specific protease is added. The protease cleaves the non-phosphorylated peptide, disrupting FRET.
-
The fluorescence is read at two wavelengths (coumarin and fluorescein emission), and the ratio is used to calculate the percentage of phosphorylation.
-
IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Cell-Based Assays
5.2.1. Cell Viability Assay
The effect of TL02-59 on the proliferation of AML cell lines was determined using the CellTiter-Blue® Cell Viability Assay.
-
Principle: This is a fluorometric assay that measures the conversion of resazurin to the fluorescent resorufin by viable cells.
-
Protocol:
-
AML cell lines (MV4-11, MOLM-14, THP-1) were seeded in 96-well plates.[1]
-
Cells were treated with a range of concentrations of TL02-59 for 72 hours.[1]
-
The CellTiter-Blue® reagent was added to each well and incubated.
-
Fluorescence was measured to determine the number of viable cells.
-
IC₅₀ values were calculated from the dose-response curves.[1]
-
5.2.2. Apoptosis Assay
The induction of apoptosis by TL02-59 was measured by assessing caspase activity relative to cell viability.
-
Protocol:
-
AML cells were incubated with TL02-59 (100 nM) for 72 hours.[1]
-
Caspase-Glo® 3/7 Assay was used to measure caspase activity (luminescence).
-
Cell viability was measured in parallel using CellTiter-Glo® Luminescent Cell Viability Assay.
-
The ratio of caspase activity to cell viability was calculated to determine the level of apoptosis induction.[1]
-
In Vivo AML Mouse Model
5.3.1. Xenograft Model
An MV4-11 AML cell xenograft model in immunocompromised mice was used to evaluate the in vivo efficacy of TL02-59.[1][13]
-
Animal Model: NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice.[1][13]
-
Protocol:
-
MV4-11 cells were injected into the tail vein of NSG mice.[1]
-
After two weeks to allow for engraftment, mice were treated daily by oral gavage with TL02-59 (1 and 10 mg/kg) or vehicle control for three weeks.[1]
-
At the end of the treatment period, animals were sacrificed, and the presence of human AML cells (CD45+) in the bone marrow, spleen, and peripheral blood was quantified by flow cytometry.[1]
-
Fgr Autophosphorylation Assay
To confirm the target engagement of TL02-59 in cells, the inhibition of Fgr autophosphorylation was assessed.
-
Protocol:
-
TF-1 myeloid cells were transduced with a retrovirus to express Fgr.[1][13]
-
Cells were treated with a range of TL02-59 concentrations (0.1-1000 nM) for 6 hours.[1][11][13][14]
-
Fgr was immunoprecipitated from cell lysates using an anti-Fgr antibody.
-
The immunoprecipitates were resolved by SDS-PAGE and analyzed by Western blotting using an antibody specific for the phosphorylated activation loop of Src-family kinases (pTyr416).[1][13]
-
Conclusion
This compound is a highly potent and selective inhibitor of the Src-family kinase Fgr, with significant preclinical activity against AML.[1][2][3][4] Its oral bioavailability and efficacy in a mouse xenograft model make it a promising candidate for further development as a targeted therapy for AML patients with Fgr overexpression, irrespective of their Flt3 mutational status.[1][4][5] The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers in the fields of oncology and drug discovery.
References
- 1. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ICI Journals Master List [journals.indexcopernicus.com]
- 3. Video: Flow Cytometry to Estimate Leukemia Stem Cells in Primary Acute Myeloid Leukemia and in Patient-derived-xenografts, at Diagnosis and Follow Up [jove.com]
- 4. Selective Inhibition of the Myeloid Src-Family Kinase Fgr Potently Suppresses AML Cell Growth in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. news-medical.net [news-medical.net]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. N-PHENYLBENZAMIDE SYNTHESIS BY NUCLEOPHILIC SUBSTITUTION WITH 1,3- DIPHENYLTHIOUREA [repository.unej.ac.id]
- 9. ulab360.com [ulab360.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. TL02-59 | Apoptosis | Hck | Src | TargetMol [targetmol.com]
- 12. Flow Cytometry to Estimate Leukemia Stem Cells in Primary Acute Myeloid Leukemia and in Patient-derived-xenografts, at Diagnosis and Follow Up - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective inhibition of the myeloid Src-family kinase Fgr potently suppresses AML cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
In-Depth Technical Guide: TL02-59 Dihydrochloride Inhibition of Fgr, Lyn, and Hck Kinases
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the inhibitory activity of TL02-59 dihydrochloride against the Src-family kinases (SFKs) Fgr, Lyn, and Hck. It includes quantitative inhibitory data, detailed experimental methodologies for assessing kinase inhibition, and visual representations of the relevant signaling pathways.
Core Data: IC50 Values of this compound
This compound is a potent and selective inhibitor of the myeloid Src-family kinase Fgr.[1] Its inhibitory activity has been quantified against Fgr, Lyn, and Hck, revealing a high degree of selectivity for Fgr and Lyn.
| Kinase Target | IC50 (nM) |
| Fgr | 0.03 |
| Lyn | 0.1 |
| Hck | 160 |
Table 1: Inhibitory concentration (IC50) values of this compound against Fgr, Lyn, and Hck kinases.
Experimental Protocols
The determination of IC50 values for kinase inhibitors like TL02-59 typically involves in vitro kinase assays. Two common and relevant methods are the Z'-LYTE™ Kinase Assay and the Immunoprecipitation-Based Kinase Assay.
Z'-LYTE™ Kinase Assay
The Z'-LYTE™ assay is a fluorescence resonance energy transfer (FRET)-based method that measures kinase activity by detecting the phosphorylation of a synthetic peptide substrate. The assay is based on the differential sensitivity of phosphorylated and non-phosphorylated peptides to proteolytic cleavage.
Principle: A FRET peptide substrate is labeled with a donor (Coumarin) and an acceptor (Fluorescein) fluorophore. When the peptide is phosphorylated by the target kinase, it becomes resistant to cleavage by a development reagent protease. In the presence of an active kinase, the peptide remains intact, and FRET occurs. Conversely, in the absence of kinase activity (or in the presence of an inhibitor), the peptide is cleaved, disrupting FRET. The ratio of the two fluorescence signals is used to calculate the percentage of phosphorylation and, consequently, the inhibitory activity of a compound.
General Protocol:
-
Kinase Reaction: The target kinase (e.g., Fgr, Lyn, or Hck) is incubated with the FRET peptide substrate and ATP in a reaction buffer. The inhibitor (TL02-59) at various concentrations is included in this step.
-
Development: A site-specific protease (Development Reagent) is added to the reaction. This protease specifically cleaves the non-phosphorylated peptide substrate.
-
Detection: The fluorescence is measured at two wavelengths (e.g., 445 nm for Coumarin and 520 nm for Fluorescein).
-
Data Analysis: The ratio of the two emission signals is calculated to determine the extent of phosphorylation. IC50 values are then determined by plotting the percentage of inhibition against the inhibitor concentration.
Immunoprecipitation-Based Kinase Assay
This method is often used to assess the activity of a specific kinase from a cellular extract. It involves isolating the kinase of interest using a specific antibody before performing the kinase assay.
Principle: The target kinase is immunoprecipitated from cell lysates using a specific antibody. The immunoprecipitated kinase is then incubated with a substrate and radioactively labeled ATP (e.g., [γ-³²P]ATP). The incorporation of the radioactive phosphate group into the substrate is a measure of the kinase's activity. The presence of an inhibitor reduces this incorporation.
General Protocol:
-
Cell Lysis: Cells expressing the target kinase are lysed to release the cellular proteins.
-
Immunoprecipitation: The cell lysate is incubated with an antibody specific to the target kinase (e.g., anti-Fgr). The antibody-kinase complex is then captured using Protein A/G beads.
-
Kinase Reaction: The immunoprecipitated kinase is washed and then incubated with a specific substrate, [γ-³²P]ATP, and the inhibitor (TL02-59) at various concentrations in a kinase reaction buffer.
-
Detection: The reaction products are separated by SDS-PAGE. The gel is then dried and exposed to an X-ray film or a phosphorimager screen to detect the radiolabeled, phosphorylated substrate.
-
Data Analysis: The intensity of the radioactive signal is quantified to determine the level of kinase activity. IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
Signaling Pathways and Experimental Workflows
In Vitro Kinase Inhibition Assay Workflow
The following diagram illustrates a generalized workflow for determining the IC50 of an inhibitor using an in vitro kinase assay.
Caption: Generalized workflow for an in vitro kinase inhibition assay.
Fgr, Lyn, and Hck Signaling in Myeloid Cells
Fgr, Lyn, and Hck are key mediators in various signaling pathways in myeloid cells, including those initiated by immunoreceptors (e.g., Fcγ receptors) and integrins. These pathways are crucial for immune responses such as phagocytosis and oxidative burst.
Caption: Simplified Fgr, Lyn, and Hck signaling in myeloid cells.
Role of Src-Family Kinases in Acute Myeloid Leukemia (AML)
In the context of Acute Myeloid Leukemia (AML), particularly in cases with FLT3 internal tandem duplication (FLT3-ITD) mutations, Src-family kinases like Fgr, Lyn, and Hck are implicated in the downstream signaling pathways that promote cell survival and proliferation.
Caption: Role of Fgr, Lyn, and Hck in FLT3-ITD AML signaling.
References
Methodological & Application
Application Notes and Protocols for TL02-59 Dihydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
TL02-59 dihydrochloride is a potent and selective, orally active inhibitor of the Src-family kinase, Fgr. It has demonstrated significant anti-leukemic activity, particularly in a pre-clinical setting for Acute Myelogenous Leukemia (AML). TL02-59 exhibits picomolar potency against Fgr and also inhibits Lyn and Hck at nanomolar concentrations. Its mechanism of action is independent of Flt3 mutations, making it a promising therapeutic candidate for AML cases that overexpress Fgr. This document provides detailed protocols for the use of this compound in cell culture experiments to assess its biological activity.
Mechanism of Action
TL02-59 is an N-phenylbenzamide ATP-site inhibitor that demonstrates a narrow target specificity profile with high potency for the myeloid Src-family member Fgr. It potently suppresses the proliferation of AML cells by inhibiting Fgr kinase activity, leading to growth arrest and apoptosis. Studies have shown a strong correlation between the sensitivity of primary AML bone marrow samples to TL02-59 and the expression levels of Fgr, Hck, and Lyn. The inhibitory effect of TL02-59 on Fgr autophosphorylation has been observed at nanomolar concentrations in myeloid cells.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of this compound against various kinases and its growth inhibitory effects on different cell lines.
Table 1: Kinase Inhibitory Activity of TL02-59
| Target Kinase | IC50 (nM) |
| Fgr | 0.03 |
| Lyn | 0.1 |
| Hck | 160 |
Data sourced from MedChemExpress and Selleck Chemicals.
Table 2: Cellular Activity of TL02-59 in AML Cell Lines
| Cell Line | Description | Effect | Potency |
| MV4-11 | FLT3-ITD+ AML | Growth inhibition, Apoptosis induction | Single-digit nM |
| MOLM-14 | FLT3-ITD+ AML | Growth inhibition, Apoptosis induction | Not specified |
| THP-1 | MLL-AF9, NRAS mutant AML | No effect on proliferation at concentrations up to 1 µM | Slight growth suppression at 3 µM |
| TF-1 (CC-Fgr expressing) | Erythroleukemia | Inhibition of cell proliferation | IC50: 116 nM |
| TF-1 (CC-Hck expressing) | Erythroleukemia | Inhibition of cell proliferation | IC50: 308 nM |
Data compiled from studies on the selective inhibition of Fgr in AML.
Experimental Protocols
Protocol 1: Cell Viability Assay
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound on AML cell lines using a resazurin-based assay (e.g., CellTiter-Blue).
Materials:
-
This compound
-
AML cell lines (e.g., MV4-11, MOLM-14)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well clear-bottom black plates
-
CellTiter-Blue® Cell Viability Assay reagent (or equivalent)
-
Plate reader with fluorescence detection (560 nm excitation / 590 nm emission)
-
DMSO (for stock solution)
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
Cell Seeding:
-
Culture AML cells to ~80% confluency.
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium. A suggested concentration range is 0.1 nM to 1000 nM.
-
Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Viability Assessment:
-
Add 20 µL of CellTiter-Blue® reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the fluorescence at 560 nm excitation and 590 nm emission using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (no-cell control).
-
Normalize the fluorescence readings to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of the TL02-59 concentration and fit a dose-response curve to determine the IC50 value.
-
Protocol 2: Apoptosis Assay by Flow Cytometry
This protocol details the detection of apoptosis in AML cells treated with this compound using Annexin V and Propidium Iodide (PI) staining.
Materials:
-
This compound
-
AML cell lines (e.g., MV4-11)
-
Complete cell culture medium
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (or equivalent)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed 2 x 10^5 cells per well in 2 mL of complete medium in a 6-well plate.
-
Treat the cells with this compound at various concentrations (e.g., 1x, 5x, and 10x the determined IC50) for 48 hours. Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC Annexin V and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Use FITC signal (FL1) to detect Annexin V-positive cells (early apoptosis) and PI signal (FL2 or FL3) to detect late apoptotic and necrotic cells.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
-
Protocol 3: Fgr Autophosphorylation Assay
This protocol is for assessing the inhibitory effect of TL02-59 on Fgr autophosphorylation in a cellular context.
Materials:
-
This compound
-
TF-1 myeloid cells transduced with Fgr retrovirus
-
Complete cell culture medium
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-Fgr antibody
-
Anti-phospho-Src Family (Tyr416) antibody
-
Protein A/G agarose beads
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment:
-
Culture Fgr-expressing TF-1 cells.
-
Treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 1000 nM) for 6 hours.
-
-
Cell Lysis:
-
Wash the cells with cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation.
-
-
Immunoprecipitation:
-
Incubate the clarified lysates with an anti-Fgr antibody overnight at 4°C.
-
Add Protein A/G agarose beads and incubate for another 2 hours.
-
Wash the beads several times with lysis buffer.
-
-
Western Blotting:
-
Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.
-
Resolve the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-phospho-Src Family (Tyr416) antibody to detect Fgr autophosphorylation.
-
Strip and re-probe the membrane with an anti-Fgr antibody to determine the total amount of immunoprecipitated Fgr.
-
-
Analysis:
-
Quantify the band intensities to determine the level of Fgr autophosphorylation relative to the total Fgr protein at each TL02-59 concentration.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway targeted by TL02-59 and a general experimental workflow for its evaluation.
Caption: TL02-59 inhibits Fgr kinase, blocking downstream signaling to suppress proliferation and induce apoptosis.
Caption: A general workflow for evaluating the in vitro effects of TL02-59 on cancer cell lines.
Preparation of TL02-59 Dihydrochloride Stock Solution: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preparation, handling, and storage of TL02-59 dihydrochloride stock solutions. TL02-59 is a potent and selective dual inhibitor of Fgr and Lyn, two members of the Src family of non-receptor tyrosine kinases.[1] It has demonstrated significant potential in preclinical studies for the treatment of Acute Myeloid Leukemia (AML).[1] Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible results in both in vitro and in vivo experiments. This guide outlines the necessary materials, a detailed step-by-step protocol, and important safety considerations.
Introduction to this compound
This compound is the salt form of TL02-59, an orally bioavailable small molecule inhibitor. It exhibits high potency against Fgr and Lyn kinases, with IC50 values of 0.03 nM and 0.1 nM, respectively.[2] It also inhibits Hck with an IC50 of 160 nM.[3] These kinases are known to be involved in the signaling pathways that drive the proliferation and survival of AML cells. The dihydrochloride salt form is often used to improve the solubility and stability of the compound.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Weight | 682.56 g/mol | [4] |
| Appearance | Solid | [3][5] |
| Solubility in DMSO | ≥ 100 mg/mL (Sparingly soluble to highly soluble, see protocol notes) | [2][3][5][6] |
| Storage of Solid | -20°C for up to 3 years | [3][6] |
| Storage of Stock Solution | -80°C for up to 1 year; -20°C for up to 1 month | [6][7] |
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile, amber, polypropylene or glass vials with screw caps
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or heating block (optional)
-
Sonicator (optional)
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
Procedure
-
Acclimatization: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents the condensation of moisture, which can affect the stability and solubility of the compound.
-
Weighing: Tare a sterile, amber vial on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 6.83 mg of the compound.
-
Calculation: Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x Molecular Weight ( g/mol ) / 1000
-
Example: 10 mM x 1 mL x 682.56 g/mol / 1000 = 6.8256 mg
-
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed powder. For a 10 mM stock solution, if you weighed 6.83 mg of the compound, you would add 1 mL of DMSO.
-
Dissolution: Securely cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Aiding Dissolution (if necessary): this compound may require assistance to fully dissolve. If particulates are still visible, the following steps can be taken:
-
Warming: Gently warm the solution in a water bath or on a heating block set to 37°C for 5-10 minutes. Vortex the solution intermittently.
-
Sonication: Alternatively, or in combination with warming, sonicate the vial in a water bath sonicator for 5-10 minutes.[3]
-
-
Sterilization (Optional): If the stock solution is to be used in sterile cell culture applications, it can be filter-sterilized using a 0.22 µm syringe filter that is compatible with DMSO.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile, amber vials. Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[6][7]
Experimental Workflow
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Signaling Pathway Context
TL02-59 exerts its effects by inhibiting key kinases in signaling pathways crucial for the survival and proliferation of AML cells. The diagram below provides a simplified representation of the targeted pathway.
Safety and Handling Precautions
-
This compound is for research use only and should not be used in humans.
-
It is recommended to handle the compound in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Avoid inhalation of the powder and contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with water.
-
Consult the Safety Data Sheet (SDS) provided by the supplier for complete safety information.
Conclusion
This application note provides a detailed protocol for the preparation of this compound stock solutions, essential for researchers in the field of cancer biology and drug development. Adherence to this protocol will help ensure the consistency and reliability of experimental results. The provided diagrams offer a clear visual guide to the experimental workflow and the biological context of TL02-59's mechanism of action.
References
- 1. Selective inhibition of the myeloid Src-family kinase Fgr potently suppresses AML cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. TL02-59 | Apoptosis | Hck | Src | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
Optimal Concentration of TL02-59 Dihydrochloride for In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for determining and utilizing the optimal concentration of TL02-59 dihydrochloride in various in vitro assays. TL02-59 is a potent and selective inhibitor of the Src-family kinase Fgr, demonstrating significant potential in suppressing the growth of Acute Myelogenous Leukemia (AML) cells.[1][2][3][4]
Introduction
This compound is an orally active small molecule inhibitor with high selectivity for Gardner-Rasheed feline sarcoma viral (v-fgr) oncogene homolog (Fgr), a non-receptor tyrosine kinase.[1][4] It also exhibits inhibitory activity against other Src-family kinases such as Lyn and Hck, though with varying potencies.[1][4] Understanding the optimal concentration of TL02-59 is critical for accurate and reproducible in vitro studies investigating its mechanism of action and therapeutic potential.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound in various in vitro assays based on published literature.
Table 1: Inhibitory Activity (IC50) of this compound against Purified Kinases
| Kinase Target | IC50 (nM) |
| Fgr | 0.03 |
| Lyn | 0.1 |
| Hck | 160 |
Data compiled from multiple sources.[1][4]
Table 2: Effective Concentrations of this compound in Cell-Based Assays
| Assay Type | Cell Line | Concentration Range (nM) | Effect |
| Fgr Autophosphorylation | TF-1 | 0.1 - 1 | Partial Inhibition |
| Fgr Autophosphorylation | TF-1 | > 10 | Complete Inhibition |
| Inhibition of Hck, Lyn, Flt3 | TF-1 | 100 - 1000 | Inhibition observed in this range |
| Growth Arrest/Apoptosis Induction | AML cell lines | Single-digit nM | Potent suppression of cell growth and apoptosis |
Data compiled from multiple sources.[1][2][4]
Signaling Pathway
TL02-59 primarily targets the Fgr kinase, a key component of signaling pathways implicated in AML. Inhibition of Fgr disrupts downstream signaling cascades that are crucial for the proliferation and survival of leukemic cells. The simplified signaling pathway below illustrates the central role of Fgr and the point of intervention for TL02-59.
Caption: Fgr Signaling Pathway and TL02-59 Inhibition.
Experimental Protocols
The following are detailed protocols for key in vitro assays to evaluate the efficacy of this compound.
In Vitro Kinase Assay
This protocol is designed to determine the direct inhibitory effect of TL02-59 on Fgr kinase activity.
Materials:
-
Recombinant human Fgr kinase
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP
-
Substrate (e.g., a generic tyrosine kinase substrate like Poly(Glu, Tyr) 4:1)
-
This compound stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
96-well white plates
Procedure:
-
Prepare a serial dilution of this compound in kinase buffer. The final DMSO concentration should be kept below 1%. A suggested concentration range is 0.001 nM to 1000 nM.
-
In a 96-well plate, add 5 µL of the diluted TL02-59 or DMSO (vehicle control).
-
Add 5 µL of the Fgr kinase solution to each well.
-
Add 5 µL of the substrate solution to each well.
-
Initiate the reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for Fgr.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the TL02-59 concentration.
Caption: In Vitro Kinase Assay Workflow.
Cell Viability Assay (MTT Assay)
This protocol measures the effect of TL02-59 on the metabolic activity of AML cell lines, which is an indicator of cell viability.
Materials:
-
AML cell lines (e.g., MOLM-14, TF-1)
-
Complete culture medium (e.g., RPMI-1640 with 10-20% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear, flat-bottom microplates
Procedure:
-
Culture AML cells to a sufficient density. For MOLM-14, a seeding density of approximately 1 x 10^4 cells per well is recommended.[5] For TF-1 cells, maintain cultures between 2-9 x 10^5 cells/ml.[6]
-
Seed the cells in a 96-well plate at the optimal density in 100 µL of complete culture medium.
-
Prepare a serial dilution of TL02-59 in complete culture medium. A suggested concentration range is 0.1 nM to 10 µM.
-
Add 100 µL of the diluted TL02-59 or medium with DMSO (vehicle control) to the wells.
-
Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
References
- 1. ubigene.us [ubigene.us]
- 2. Selective inhibition of the myeloid Src-family kinase Fgr potently suppresses AML cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Inhibition of the Myeloid Src-Family Kinase Fgr Potently Suppresses AML Cell Growth in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 2.3. MTT cell viability assays [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: TL02-59 Dihydrochloride in Mouse Models of Acute Myeloid Leukemia (AML)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the administration of TL02-59 dihydrochloride in mouse models of Acute Myeloid Leukemia (AML). TL02-59 is a potent and selective, orally active inhibitor of the myeloid Src-family kinase Fgr, demonstrating significant anti-leukemic activity in preclinical AML models.
Overview and Mechanism of Action
TL02-59 is an N-phenylbenzamide kinase inhibitor with picomolar potency against Fgr, a non-receptor tyrosine kinase implicated in AML pathogenesis.[1][2] Its mechanism of action is primarily through the inhibition of Fgr, leading to the suppression of downstream signaling pathways that promote AML cell proliferation and survival.[1][3] Studies have shown that the sensitivity of primary AML patient samples to TL02-59 correlates with the expression levels of myeloid Src-family kinases Fgr, Hck, and Lyn.[1][2][4] Notably, its efficacy can be independent of Flt3 mutational status, a common driver mutation in AML.[1][2][5]
The primary target of TL02-59 is the Fgr kinase. However, it also shows inhibitory activity against other kinases, including Lyn and Hck.[6][7] The compound has been shown to inhibit the autophosphorylation of Fgr in myeloid cells and induce growth arrest and apoptosis in AML cell lines.[8][6][7] In some contexts, particularly in Flt3-ITD positive AML, TL02-59 may exert its effects through the dual inhibition of both Fes and Flt3 kinase activities, leading to the inhibition of downstream targets like STAT5.
Quantitative Data
The following tables summarize the key quantitative data regarding the in vitro and in vivo efficacy of TL02-59.
Table 1: In Vitro Kinase Inhibitory Activity of TL02-59
| Kinase Target | IC50 Value | Reference |
| Fgr | 0.03 nM (31 pM) | [8][6][7] |
| Lyn | 0.1 nM | [8][6][7] |
| Hck | 160 nM | [1][8][6][7] |
| p38α | 126 nM | [1] |
| Fes | 290 nM (1.5 µM in another study) | [1] |
| Flt3-ITD | 440 nM (0.6 µM in another study) | [1] |
| Syk | 470 nM | [1] |
| Taok3 | 509 nM | [1] |
Table 2: In Vivo Efficacy of TL02-59 in an MV4-11 AML Xenograft Mouse Model [1][5]
| Treatment Group | Bone Marrow Engraftment Reduction | Spleen Engraftment Reduction | Peripheral Blood Leukemic Cell Reduction |
| TL02-59 (1 mg/kg, daily) | 20% | 50% | 70% |
| TL02-59 (10 mg/kg, daily) | 60% - 70% | 100% (Complete elimination) | 100% (Complete elimination) |
| Sorafenib (10 mg/kg, daily) | No effect | No effect | Significant reduction |
Table 3: Pharmacokinetic Properties of TL02-59 in Mice
| Administration Route | Half-life (t1/2) | Reference |
| Intravenous (i.v.) | 5.7 hours | [8][6][7] |
| Oral (p.o.) | 6.5 hours | [8][6][7] |
Experimental Protocols
Preparation of this compound for Oral Administration
This protocol is based on a formulation for achieving a clear solution for oral gavage in mice.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution and add it to 400 µL of PEG300. Mix thoroughly until the solution is homogenous.
-
Add 50 µL of Tween-80 to the mixture and mix again until evenly distributed.
-
Add 450 µL of Saline to bring the final volume to 1 mL. Mix thoroughly.
-
This procedure yields a clear solution with a TL02-59 concentration of approximately 2.08 mg/mL.[6] The final vehicle composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. Adjust the initial stock concentration as needed to achieve the desired final dosing concentration.
AML Xenograft Mouse Model and TL02-59 Administration
This protocol describes the establishment of a human AML xenograft model in immunocompromised mice and subsequent treatment with TL02-59.
Materials and Animals:
-
Human AML cell line (e.g., MV4-11, which is Flt3-ITD positive)
-
Immunocompromised mice (e.g., NOD/SCID gamma - NSG)
-
Prepared this compound solution
-
Vehicle control solution (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Oral gavage needles
Procedure:
-
AML Cell Engraftment:
-
Treatment Regimen:
-
After the two-week engraftment period, randomize the mice into treatment and control groups (e.g., n=8 per group).[1]
-
Administer this compound solution daily via oral gavage at the desired doses (e.g., 1 mg/kg and 10 mg/kg).[1][5]
-
Administer the vehicle solution to the control group following the same schedule.
-
Continue the daily treatment for a total of three weeks (21 days).[1][5]
-
-
Efficacy Evaluation:
-
At the end of the treatment period, euthanize the mice.
-
Collect peripheral blood, spleen, and bone marrow samples.
-
Prepare single-cell suspensions from the collected tissues.
-
Use flow cytometry to quantify the percentage of human AML cells (e.g., by staining for human-specific markers like CD45) in each tissue.[1] This will allow for the determination of leukemic cell burden and the extent of treatment-induced reduction.
-
Visualizations
Signaling Pathway of TL02-59 in AML
Caption: TL02-59 inhibits Fgr and other kinases in AML cells.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for testing TL02-59 in an AML mouse model.
References
- 1. Selective inhibition of the myeloid Src-family kinase Fgr potently suppresses AML cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Inhibition of the Myeloid Src-Family Kinase Fgr Potently Suppresses AML Cell Growth in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ATP-site inhibitors induce unique conformations of the acute myeloid leukemia-associated Src-family kinase, Fgr - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ashpublications.org [ashpublications.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cancer-research-network.com [cancer-research-network.com]
Application Notes: High-Throughput Analysis of Apoptosis Induction by TL02-59 Dihydrochloride Using Flow Cytometry
Introduction
TL02-59 dihydrochloride is a potent and selective inhibitor of the Fgr proto-oncogene, a member of the Src family of non-receptor tyrosine kinases.[1][2] Fgr kinase is implicated in the survival and proliferation of certain cancer cells, particularly in acute myelogenous leukemia (AML).[2][3] Inhibition of Fgr by TL02-59 has been shown to suppress AML cell growth and induce apoptosis.[1][3] These application notes provide a detailed protocol for the quantitative analysis of apoptosis in cancer cell lines treated with this compound using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Principle of the Assay
This protocol utilizes a dual-staining method with Annexin V and Propidium Iodide (PI) to differentiate between healthy, apoptotic, and necrotic cells. In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium Iodide is a fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the DNA of late-stage apoptotic and necrotic cells where membrane integrity is compromised.
By analyzing the fluorescence of both Annexin V and PI, flow cytometry can distinguish four cell populations:
-
Annexin V- / PI- : Live, healthy cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells (due to primary necrosis)
Data Presentation
The following tables summarize representative data from the analysis of AML cell lines (e.g., MV4-11) treated with varying concentrations of this compound for 48 hours.
Table 1: Dose-Dependent Effect of this compound on Apoptosis in MV4-11 Cells
| TL02-59 Concentration (nM) | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| 0 (Vehicle Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| 1 | 85.6 ± 3.5 | 8.9 ± 1.2 | 5.5 ± 1.0 |
| 10 | 62.3 ± 4.2 | 25.4 ± 3.1 | 12.3 ± 2.2 |
| 100 | 25.8 ± 3.9 | 48.7 ± 5.5 | 25.5 ± 4.3 |
| 1000 | 8.1 ± 2.0 | 35.2 ± 4.8 | 56.7 ± 6.1 |
Table 2: IC50 Values of this compound in AML Cell Lines
| Cell Line | IC50 for Growth Inhibition (nM) |
| MV4-11 | ~5 |
| MOLM-14 | ~6.6[3] |
| THP-1 | >1000[3] |
Experimental Protocols
Materials and Reagents
-
This compound
-
AML Cell Lines (e.g., MV4-11, MOLM-14)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol for Apoptosis Analysis
-
Cell Seeding and Treatment:
-
Seed AML cells in a 6-well plate at a density of 5 x 10^5 cells/mL in complete culture medium.
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Treat the cells with a range of concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1000 nM) and a vehicle control (DMSO) for the desired incubation time (e.g., 48 hours).
-
-
Cell Harvesting and Washing:
-
After treatment, collect the cells, including any floating cells, by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS to remove any residual medium.
-
-
Annexin V and PI Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate compensation controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to set up the flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data using appropriate software to quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).
-
Mandatory Visualizations
Caption: Workflow for analyzing TL02-59 induced apoptosis.
Caption: Fgr inhibition by TL02-59 blocks pro-survival pathways.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Selective Inhibition of the Myeloid Src-Family Kinase Fgr Potently Suppresses AML Cell Growth in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective inhibition of the myeloid Src-family kinase Fgr potently suppresses AML cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TL02-59 Dihydrochloride in Primary AML Patient Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of TL02-59 dihydrochloride, a potent and selective inhibitor of the myeloid Src-family kinase Fgr, for investigating and targeting Acute Myeloid Leukemia (AML). The provided protocols are based on established research and are intended to guide the experimental use of this compound in primary AML patient samples.
Introduction
Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1] A common feature of AML is the dysregulation of tyrosine kinase signaling pathways, which presents opportunities for targeted therapeutic intervention.[1][2] The non-receptor tyrosine kinases, including Fes, Syk, and the myeloid Src-family kinases (Fgr, Hck, and Lyn), are often implicated in AML pathogenesis.[1][3] this compound has emerged as a promising N-phenylbenzamide kinase inhibitor with remarkable anti-AML efficacy.[1][3] This compound exhibits picomolar potency against Fgr and has been shown to potently suppress the proliferation of AML cells in both in vitro and in vivo models.[1][2][3] Notably, the sensitivity of primary AML patient samples to TL02-59 correlates strongly with the expression levels of Fgr, Hck, and Lyn, and is independent of Flt3 mutational status, suggesting a distinct mechanism of action from many existing AML therapies.[1][3][4]
Mechanism of Action
TL02-59 is a highly selective inhibitor of the Src-family kinase Fgr.[2][5][6] While it also shows activity against Lyn and Hck, its potency against Fgr is exceptional, with an IC50 value in the picomolar range.[1][2] The binding of TL02-59 to the ATP-binding site of Fgr induces a conformational change that displaces the SH2 domain from the C-terminal tail and releases the SH3 domain from the linker, ultimately leading to the inhibition of kinase activity.[7] This targeted inhibition of Fgr-mediated signaling pathways disrupts downstream cellular processes essential for AML cell growth and survival, leading to growth arrest and apoptosis.[1][2][5][6]
Data Presentation
Table 1: In Vitro Kinase Inhibition Profile of TL02-59
| Kinase Target | IC50 (nM) |
| Fgr | 0.031 |
| Lyn | 0.1 |
| Hck | 160 |
| Fes | 290 |
| Flt3-ITD | 440 |
| Syk | 470 |
| p38α | 126 |
| Taok3 | 509 |
Data compiled from in vitro kinase assays. The ATP concentration was set to the respective Km for each kinase.[1]
Table 2: Response of Primary AML Patient Bone Marrow Samples to TL02-59
| Patient Sample Characteristic | Observation |
| Number of Samples Tested | 26 |
| Number of Responding Samples | 20 |
| IC50 Range | 77 nM to >3,000 nM |
| Correlation with Kinase Expression | A significant inverse correlation was observed between TL02-59 IC50 values and the relative expression levels of Fgr, Hck, and Lyn.[1] |
| Correlation with Flt3 Status | No correlation was observed with Flt3 expression or mutational status. The four most sensitive samples were wild-type for Flt3.[1][3] |
Table 3: In Vivo Efficacy of TL02-59 in an AML Mouse Xenograft Model (MV4-11 cells)
| Treatment Group (Oral Gavage, 21 days) | Bone Marrow Engraftment Reduction | Spleen Engraftment Reduction | Peripheral Blood Leukemic Cell Reduction |
| TL02-59 (1 mg/kg) | 20% | 50% | 70% |
| TL02-59 (10 mg/kg) | 60% | 100% (complete elimination) | 100% (complete elimination) |
| Sorafenib (10 mg/kg) | No effect | No effect | Significant reduction |
The study utilized NOD.Cg-PrkdcscidIl2rgtm1Wjl/SzJ (NSG) immunocompromised mice engrafted with human Flt3-ITD+ MV4-11 AML cells.[1]
Mandatory Visualizations
Caption: TL02-59 signaling pathway inhibition in AML.
Caption: Experimental workflow for evaluating TL02-59 in AML.
Experimental Protocols
Protocol 1: Ex Vivo Culture of Primary AML Patient Samples
This protocol is designed for the short-term culture of primary AML bone marrow samples to assess their sensitivity to TL02-59.
Materials:
-
Primary AML bone marrow aspirate
-
Ficoll-Paque PLUS
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Human IL-3, IL-6, and SCF cytokines
-
Mitotically inactive Hs27 feeder fibroblasts
-
This compound stock solution (in DMSO)
-
96-well culture plates
Procedure:
-
Isolate Mononuclear Cells: Isolate mononuclear cells from the bone marrow aspirate by density gradient centrifugation using Ficoll-Paque PLUS according to the manufacturer's instructions.
-
Prepare Feeder Layer: Seed mitotically inactive Hs27 feeder fibroblasts in 96-well plates at a density that allows them to reach confluency before adding primary AML cells.
-
Culture Primary AML Cells:
-
Prepare complete culture medium: RPMI-1640 supplemented with 20% FBS, 1% Penicillin-Streptomycin, and human cytokines (e.g., IL-3 at 10 ng/mL, IL-6 at 10 ng/mL, and SCF at 20 ng/mL).
-
Resuspend the isolated primary AML cells in the complete culture medium.
-
Add the primary AML cells to the 96-well plates containing the feeder layer at a density of 1 x 105 cells per well.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in the complete culture medium.
-
Add the diluted TL02-59 or vehicle control (DMSO) to the wells. The final DMSO concentration should not exceed 0.1%.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 72-96 hours.
-
Protocol 2: Cell Proliferation (Viability) Assay
This protocol measures the effect of TL02-59 on the proliferation and viability of primary AML cells.
Materials:
-
Cultured and treated primary AML cells (from Protocol 1)
-
MTS or XTT cell proliferation assay kit
-
Plate reader
Procedure:
-
Following the drug treatment period, add the MTS or XTT reagent to each well according to the manufacturer's instructions.
-
Incubate the plates for 2-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value by plotting the percentage of viability against the log of the TL02-59 concentration and fitting the data to a dose-response curve.
Protocol 3: Apoptosis Assay by Flow Cytometry
This protocol quantifies the induction of apoptosis in primary AML cells following treatment with TL02-59.
Materials:
-
Cultured and treated primary AML cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI) or 7-AAD
-
Flow cytometer
Procedure:
-
Harvest the cells from the culture plates.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI (or 7-AAD) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), and late apoptotic/necrotic (Annexin V+ and PI+) cells.
Protocol 4: Western Blot Analysis of Protein Phosphorylation
This protocol assesses the effect of TL02-59 on the phosphorylation status of Fgr and other relevant kinases in AML cells.
Materials:
-
Treated AML cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-phospho-Src family (pTyr416), anti-Fgr, anti-phospho-Flt3, anti-Flt3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated cells and determine the protein concentration using a BCA assay.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
To ensure equal protein loading, probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH or β-actin).
Conclusion
This compound is a highly potent and selective inhibitor of Fgr kinase with significant therapeutic potential for a subset of AML patients who overexpress this kinase. The provided application notes and protocols offer a framework for researchers to investigate the efficacy and mechanism of action of TL02-59 in primary AML patient samples. The independence of its activity from Flt3 status highlights its potential to address unmet needs in AML therapy. Further investigation into the clinical utility of TL02-59 is warranted.
References
- 1. Selective inhibition of the myeloid Src-family kinase Fgr potently suppresses AML cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Selective Inhibition of the Myeloid Src-Family Kinase Fgr Potently Suppresses AML Cell Growth in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ATP-site inhibitors induce unique conformations of the acute myeloid leukemia-associated Src-family kinase, Fgr - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Measuring the Inhibitory Activity of TL02-59 Dihydrochloride on Src-Family Kinases
Introduction
TL02-59 dihydrochloride is a potent and selective inhibitor of Src-family kinases, demonstrating high efficacy against Fgr, Lyn, and Hck.[1][2][3][4] These non-receptor tyrosine kinases are crucial components of intracellular signaling pathways that regulate cell growth, differentiation, and survival. Dysregulation of Src-family kinase activity is implicated in various malignancies, particularly in acute myelogenous leukemia (AML), making them attractive targets for therapeutic intervention.[5][6] TL02-59 has shown significant promise by potently suppressing the proliferation of AML cells.[1][5] This document provides a detailed protocol for measuring the in vitro inhibitory activity of this compound against its primary kinase targets using the ADP-Glo™ Kinase Assay, a luminescent-based system that quantifies kinase activity by measuring ADP production.
Principle of the Assay
The ADP-Glo™ Kinase Assay is a universal, two-step method for measuring the activity of any ADP-generating enzyme.[7][8]
-
Kinase Reaction: The target kinase (e.g., Fgr) phosphorylates a substrate using ATP, generating ADP as a byproduct. The amount of ADP produced is directly proportional to the kinase activity.
-
ADP Detection:
-
First, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining unconsumed ATP.[8][9]
-
Second, Kinase Detection Reagent is added, which converts the ADP back into ATP. This newly synthesized ATP is then used by a luciferase/luciferin reaction to produce light. The luminescent signal is directly proportional to the initial amount of ADP generated, and therefore, to the kinase activity.[7][9]
-
This assay is highly suitable for determining the potency of kinase inhibitors, such as TL02-59, by measuring the reduction in kinase activity across a range of inhibitor concentrations.
Signaling Pathway Context
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. TL02-59 | Apoptosis | Hck | Src | TargetMol [targetmol.com]
- 5. Selective inhibition of the myeloid Src-family kinase Fgr potently suppresses AML cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Constitutive activation of the Src-family kinases Fgr and Hck enhances the tumor burden of acute myeloid leukemia cells in immunocompromised mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 8. worldwide.promega.com [worldwide.promega.com]
- 9. promega.com [promega.com]
Troubleshooting & Optimization
Troubleshooting inconsistent results with TL02-59 dihydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using TL02-59 dihydrochloride in their experiments. The information is designed to assist researchers, scientists, and drug development professionals in obtaining consistent and reliable results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing inconsistent inhibitory effects of this compound on my cells. What could be the cause?
A1: Inconsistent results can stem from several factors, primarily related to compound handling and experimental setup.
-
Solubility Issues: this compound is readily soluble in DMSO, but insoluble in water.[1][2] If the compound precipitates in your culture medium, its effective concentration will be reduced and variable. Ensure that the final DMSO concentration in your cell culture medium is low (typically <0.5%) and consistent across all experiments to avoid solvent-induced artifacts.
-
Compound Stability: Stock solutions of TL02-59 in DMSO can be stored for up to one year at -80°C and one month at -20°C.[1] Avoid repeated freeze-thaw cycles by preparing aliquots of your stock solution.[1] For in vivo experiments, it is recommended to prepare fresh solutions daily.[3]
-
Cell Line Variability: The sensitivity of acute myelogenous leukemia (AML) cells to TL02-59 correlates with the expression levels of the myeloid Src family kinases Fgr, Hck, and Lyn.[4][5] Different AML cell lines will exhibit varying sensitivity. For example, MV4-11 and MOLM-14 cells are sensitive to TL02-59, while THP-1 cells show little to no effect at concentrations up to 1 µM.[4] It is crucial to characterize the expression of these target kinases in your cell line.
Q2: What are the recommended concentrations for in vitro and in vivo experiments?
A2: The optimal concentration will depend on the specific cell line and experimental design. However, the following tables provide a summary of reported effective concentrations and dosages.
Table 1: In Vitro Activity of this compound
| Target/Assay | Cell Line | IC50 / Effective Concentration | Reference |
| Fgr (in vitro kinase assay) | N/A | 0.03 nM | [1] |
| Lyn (in vitro kinase assay) | N/A | 0.1 nM | [3][6] |
| Hck (in vitro kinase assay) | N/A | 160 nM | [3][6] |
| Flt3-ITD (in vitro kinase assay) | N/A | 440 nM | |
| Fes (in vitro kinase assay) | N/A | 290 nM | [4] |
| Syk (in vitro kinase assay) | N/A | 470 nM | [4] |
| Fgr autophosphorylation | TF-1 | Partial inhibition at 0.1-1 nM, complete inhibition >10 nM | [4] |
| Growth Arrest | MOLM-14 | 6.6 nM | |
| Growth Suppression | MV4-11 | 25 nM | [7] |
| Apoptosis Induction | AML cell lines | Single-digit nM potency | [4][8] |
Table 2: In Vivo Dosage of this compound
| Animal Model | Dosing Regimen | Outcome | Reference |
| Mouse xenograft model of AML (MV4-11 cells) | 1 mg/kg, oral, daily for 3 weeks | Reduced bone marrow engraftment by 20%, spleen engraftment by 50%, and peripheral blood leukemia cells by 70% | [4] |
| Mouse xenograft model of AML (MV4-11 cells) | 10 mg/kg, oral, daily for 3 weeks | Completely eliminated leukemic cells from spleen and peripheral blood, and reduced bone marrow engraftment by 60% | [4][5] |
Q3: How should I prepare this compound for my experiments?
A3: Proper preparation is critical for obtaining accurate results.
-
For in vitro studies:
-
Prepare a high-concentration stock solution in fresh, anhydrous DMSO (e.g., 100 mg/mL or 120 mg/mL).[1][9] Sonication may be required to fully dissolve the compound.[9]
-
Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for long-term storage or -20°C for shorter periods.[1]
-
For experiments, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration is minimal and consistent across all conditions, including vehicle controls.
-
-
For in vivo studies:
Q4: I am seeing unexpected off-target effects. How can I minimize these?
A4: While TL02-59 is a selective inhibitor of Fgr, it also inhibits Lyn and Hck at low nanomolar concentrations.[3] At higher concentrations (100-1000 nM), it can also inhibit Flt3.[6]
-
Use the lowest effective concentration: As demonstrated in the tables above, TL02-59 is potent in the low nanomolar range for its primary targets. Using concentrations significantly higher than the IC50 for your target of interest increases the likelihood of off-target effects.
-
Confirm target engagement: Perform experiments to confirm that TL02-59 is inhibiting its intended target in your system. For example, you can assess the phosphorylation status of Fgr using immunoprecipitation followed by immunoblotting.[4]
-
Use appropriate controls: Include negative controls (e.g., vehicle-treated cells) and positive controls (if available) in your experiments. Consider using a structurally related but inactive compound as a negative control if one is available.
Experimental Protocols
Protocol 1: Cell Viability Assay
-
Seed your AML cells in a 96-well plate at a density that allows for logarithmic growth during the course of the experiment.
-
Allow the cells to adhere or stabilize for 24 hours.
-
Prepare serial dilutions of this compound in your cell culture medium.
-
Remove the old medium and add the medium containing the different concentrations of TL02-59 or vehicle control (medium with the same final concentration of DMSO).
-
Incubate the plate for the desired time (e.g., 72 hours).
-
Assess cell viability using a suitable method, such as a resazurin-based assay or a luminescent cell viability assay that measures ATP content.
-
Measure the signal using a plate reader.
-
Calculate the IC50 value by plotting the percentage of viable cells against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 2: Fgr Autophosphorylation Assay in Cells
-
Culture TF-1 cells or another suitable myeloid cell line.[4]
-
Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 1000 nM) or vehicle control for a specified time (e.g., 6 hours).[4][6]
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the cell lysates by centrifugation.
-
Immunoprecipitate Fgr from the lysates using an anti-Fgr antibody.
-
Wash the immunoprecipitates to remove non-specific binding.
-
Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Resolve the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblot with an antibody that recognizes the phosphorylated activation loop of Src-family kinases (e.g., anti-pTyr416) to detect active Fgr.[4]
-
Re-probe the membrane with an anti-Fgr antibody to determine the total amount of immunoprecipitated Fgr.
Visualizations
Caption: Fgr signaling pathway and its inhibition by this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Selective inhibition of the myeloid Src-family kinase Fgr potently suppresses AML cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Inhibition of the Myeloid Src-Family Kinase Fgr Potently Suppresses AML Cell Growth in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Targeting Dual Kinase Pathways: Overcoming AML Proliferation with Flt3 and Fes Inhibition [synapse.patsnap.com]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. TL02-59 | Apoptosis | Hck | Src | TargetMol [targetmol.com]
Technical Support Center: Optimizing TL02-59 Dihydrochloride Dosage for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TL02-59 dihydrochloride in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dosage for this compound in an in vivo mouse model of Acute Myeloid Leukemia (AML)?
A1: Based on published studies, a recommended starting point for in vivo efficacy studies in an AML mouse xenograft model is a daily oral gavage of 1 mg/kg and 10 mg/kg.[1][2][3][4][5][6][7][8] In a study using an MV4-11 AML cell xenograft model in NSG mice, a 10 mg/kg daily oral dose for three weeks completely eliminated leukemic cells from the spleen and peripheral blood, and significantly reduced bone marrow engraftment.[1][3][8]
Q2: How should this compound be prepared for oral administration in mice?
A2: While the exact vehicle used in the pivotal study is not detailed, a common formulation for oral gavage of hydrophobic compounds is a suspension in a vehicle such as 0.5% carboxymethyl cellulose (CMC) or a solution using solubilizing agents. One supplier suggests a vehicle consisting of DMSO, PEG300, Tween-80, and saline.[6] It is crucial to ensure the compound is uniformly suspended or completely dissolved before each administration.
Q3: What is the reported oral bioavailability and half-life of TL02-59 in mice?
A3: Pharmacokinetic studies have shown that TL02-59 is orally bioavailable and has a plasma half-life of approximately 6 to 6.5 hours in mice.[1][2][5][7][9][10] This half-life supports a once-daily dosing regimen.
Q4: Are there any reported toxicities or adverse effects associated with this compound administration in vivo?
A4: The reviewed literature on the in vivo use of this compound in a mouse AML model did not report any specific toxicities or adverse effects at doses of 1 mg/kg and 10 mg/kg administered daily for three weeks. However, it is always essential to monitor the general health of the animals, including body weight, food and water intake, and any signs of distress or morbidity.
Q5: What is the primary target and mechanism of action of TL02-59?
A5: TL02-59 is a potent and selective inhibitor of the myeloid Src-family kinase Fgr.[2][11] It has been shown to suppress the proliferation of AML cells that overexpress this kinase.[3][8] Fgr is a non-receptor tyrosine kinase involved in signaling pathways that contribute to myeloid leukemia.[11]
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound in an AML Xenograft Model
| Parameter | Details | Reference |
| Animal Model | NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice | [1] |
| Cell Line | MV4-11 (Human Flt3-ITD+ AML) | [1] |
| Administration Route | Oral gavage | [1][2] |
| Dosage | 1 mg/kg and 10 mg/kg | [1][2][7][10] |
| Dosing Frequency | Once daily | [1] |
| Treatment Duration | 3 weeks | [1][2] |
| Observed Effects (10 mg/kg) | - Complete eradication of leukemic cells from spleen and peripheral blood.- 60% reduction in bone marrow engraftment. | [1] |
Table 2: Pharmacokinetic Profile of TL02-59 in Mice
| Parameter | Value | Administration Route | Reference |
| Plasma Half-life (t1/2) | ~6-6.5 hours | Oral (p.o.) | [2][7][9][10] |
| Bioavailability | Orally bioavailable | Oral (p.o.) | [1][5] |
Experimental Protocols
AML Xenograft Mouse Model Protocol
-
Animal Strain: Use immunocompromised mice such as NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) to allow for the engraftment of human cells.[1]
-
Cell Line: Utilize a human AML cell line, for example, MV4-11, which is known to express the target kinase Fgr.[1]
-
Cell Injection: Inject MV4-11 cells intravenously (e.g., via tail vein) to establish systemic disease.[1]
-
Engraftment Period: Allow for a period of engraftment, typically two weeks, before initiating treatment.[1]
-
Treatment Groups: Establish control (vehicle) and treatment groups (e.g., 1 mg/kg and 10 mg/kg this compound).
-
Drug Preparation: Prepare the dosing solution/suspension fresh daily. A potential vehicle formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6] Ensure thorough mixing before each administration.
-
Administration: Administer the compound or vehicle once daily via oral gavage for the duration of the study (e.g., 21 days).[1]
-
Monitoring: Monitor animal health daily, including body weight and clinical signs.
-
Endpoint Analysis: At the end of the treatment period, collect tissues (bone marrow, spleen) and peripheral blood to assess tumor burden, for example, by flow cytometry for human CD45+ cells.[1]
Visualizations
Signaling Pathway of Fgr Kinase in AML
Caption: Fgr kinase signaling pathway in AML and the inhibitory action of TL02-59.
Experimental Workflow for In Vivo Studies
Caption: Experimental workflow for evaluating TL02-59 efficacy in an AML mouse model.
Troubleshooting Guide for Oral Gavage
Caption: Troubleshooting common issues during oral gavage in mice.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. mdpi.com [mdpi.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Selective inhibition of the myeloid Src-family kinase Fgr potently suppresses AML cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. TL02-59 | Apoptosis | Hck | Src | TargetMol [targetmol.com]
- 8. Selective Inhibition of the Myeloid Src-Family Kinase Fgr Potently Suppresses AML Cell Growth in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. reddit.com [reddit.com]
- 11. FGF/FGFR signaling pathway involved resistance in various cancer types [jcancer.org]
Potential off-target effects of TL02-59 dihydrochloride in cells
This technical support center provides troubleshooting guidance and frequently asked questions regarding the potential off-target effects of TL02-59 dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
A1: this compound is a highly potent and selective, orally active inhibitor of the Src-family kinase, Fgr.[1][2][3][4] It binds to the ATP site of the kinase domain.[5][6]
Q2: What are the known off-target kinases for this compound?
A2: While TL02-59 has a narrow overall target specificity profile, it is known to inhibit other Src-family kinases, namely Lyn and Hck.[1][3][4][7][8] At higher concentrations, it can also inhibit Flt3.[1][3][9]
Q3: How does the in-cell activity of TL02-59 on its primary target compare to its off-targets?
A3: In cellular assays using TF-1 myeloid cells, TL02-59 potently inhibits Fgr autophosphorylation with partial inhibition observed at 0.1-1 nM and complete inhibition at concentrations above 10 nM.[1][3][9] In contrast, the inhibition of Hck, Lyn, and Flt3 is typically observed in the 100 to 1000 nM range.[1][3][9]
Q4: Is the anti-leukemic effect of TL02-59 dependent on Flt3 inhibition?
A4: The anti-leukemic activity of TL02-59 in acute myelogenous leukemia (AML) has been shown to be independent of Flt3 expression or mutational status.[7][8] In fact, the four most sensitive primary AML patient bone marrow samples in one study were wild-type for Flt3.[7] The primary mechanism for its anti-AML efficacy is attributed to the potent inhibition of Fgr.[7][8]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected cellular phenotype at low nanomolar concentrations (1-10 nM). | This is likely due to the potent on-target inhibition of Fgr, and to a lesser extent, Lyn. | Correlate the phenotype with the expression levels of Fgr and Lyn in your cell model. Use knockdown (siRNA, shRNA) or knockout (CRISPR) of FGR and LYN as orthogonal methods to confirm that the phenotype is target-dependent. |
| Variable inhibitor sensitivity across different AML cell lines. | Sensitivity to TL02-59 strongly correlates with the expression levels of myeloid Src-family kinases, particularly Fgr.[7][8] | Perform qPCR or Western blot to quantify the expression levels of Fgr, Hck, and Lyn in your panel of AML cell lines to rationalize the differential sensitivity. |
| Off-target effects observed at concentrations >100 nM. | At concentrations of 100-1000 nM, TL02-59 is known to inhibit Hck, Lyn, and Flt3.[1][3] | If your experiment requires high concentrations of TL02-59, be aware of these potential off-target effects. Consider using a structurally unrelated Fgr inhibitor as a control to distinguish between on- and off-target effects. |
| Lack of effect in non-myeloid cell lines. | TL02-59's primary targets (Fgr, Hck, Lyn) are predominantly expressed in cells of myeloid lineage. | Confirm the expression of the target kinases in your cell line of interest before initiating experiments. |
Quantitative Data Summary
Table 1: In Vitro Kinase Inhibition Profile of TL02-59
| Kinase | IC50 (nM) | Kinase Family |
| Fgr | 0.03 | Src-family |
| Lyn | 0.1 | Src-family |
| Hck | 160 | Src-family |
Data compiled from multiple sources.[1][3][4]
Table 2: Cellular Target Inhibition of TL02-59 in TF-1 Cells
| Kinase | Effective Concentration Range for Inhibition |
| Fgr | 0.1 - 10 nM |
| Hck | 100 - 1000 nM |
| Lyn | 100 - 1000 nM |
| Flt3 | 100 - 1000 nM |
Data reflects concentrations required to inhibit autophosphorylation after 6 hours of treatment.[1][3]
Experimental Protocols
Protocol 1: Cellular Kinase Autophosphorylation Assay
This protocol is used to determine the potency of TL02-59 against its target kinases within a cellular context.
-
Cell Culture and Treatment: Plate myeloid cells (e.g., TF-1) and allow them to adhere or stabilize in culture. Treat the cells with a dose-response range of this compound (e.g., 0.1 nM to 1000 nM) for a specified duration (e.g., 6 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation (IP): Incubate the cell lysates with an antibody specific for the kinase of interest (e.g., anti-Fgr, anti-Lyn, anti-Hck, or anti-Flt3) overnight at 4°C. Add protein A/G beads to pull down the antibody-kinase complex.
-
Western Blotting: Wash the IP beads to remove non-specific binding. Elute the protein complexes and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Detection: Probe the membrane with a primary antibody that recognizes the phosphorylated activation loop of the kinase (e.g., anti-phospho-Src family Tyr416 for Fgr, Hck, Lyn) or a general anti-phosphotyrosine antibody. Use a species-appropriate HRP-conjugated secondary antibody for detection via chemiluminescence.
-
Analysis: Quantify the band intensities to determine the concentration-dependent inhibition of kinase autophosphorylation.
Protocol 2: Kinome-Wide Specificity Profiling
This protocol provides a broad assessment of the selectivity of TL02-59 against a large panel of kinases. This is typically performed as a service by specialized companies (e.g., KINOMEscan™).
-
Compound Submission: Provide this compound at a specified concentration (e.g., 1 µM) to the service provider.
-
Binding Assay: The compound is screened against a library of hundreds of human kinases. The assay typically measures the ability of the compound to compete with an immobilized ligand for binding to the ATP site of each kinase.
-
Data Analysis: The results are reported as the percent of the kinase that is bound by the test compound at the given concentration. A lower percentage indicates stronger binding. The data is used to generate a "kinoscan" profile, which visually represents the selectivity of the compound.
-
Interpretation: A narrow target profile, as reported for TL02-59, indicates high selectivity.[7][8]
Visualizations
Caption: Troubleshooting logic for TL02-59 experiments.
Caption: On-target signaling of TL02-59 in AML.
Caption: Potential off-target signaling of TL02-59.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. ATP-site inhibitors induce unique conformations of the acute myeloid leukemia-associated Src-family kinase, Fgr - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Constitutive activation of the Src-family kinases Fgr and Hck enhances the tumor burden of acute myeloid leukemia cells in immunocompromised mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective inhibition of the myeloid Src-family kinase Fgr potently suppresses AML cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective Inhibition of the Myeloid Src-Family Kinase Fgr Potently Suppresses AML Cell Growth in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TL02-59 | Apoptosis | Hck | Src | TargetMol [targetmol.com]
TL02-59 dihydrochloride stability in different solvents
Welcome to the technical support center for TL02-59 dihydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments by providing essential information on the stability, handling, and use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: TL02-59 is a potent and selective inhibitor of the Src-family kinases, particularly Fgr, Lyn, and Hck.[1] These kinases are often overexpressed and constitutively active in acute myelogenous leukemia (AML), contributing to cancer cell proliferation and survival.[1] TL02-59 binds to the ATP-binding site of these kinases, blocking their activity and downstream signaling pathways.
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO). For in vitro experiments, it is common to prepare a high-concentration stock solution in DMSO.
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, it is recommended to store the solid compound at -20°C. Stock solutions in DMSO should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.
Q4: Is this compound stable in aqueous solutions?
A4: While specific quantitative stability data for this compound in various aqueous buffers is not extensively published, compounds with an N-phenylbenzamide core structure may be susceptible to hydrolysis over time, especially at non-neutral pH and elevated temperatures. It is recommended to prepare fresh dilutions in aqueous buffers for each experiment and to avoid prolonged storage of aqueous solutions. A detailed protocol for assessing stability is provided in the "Experimental Protocols" section.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower than expected potency in cell-based assays. | 1. Degradation of the compound in aqueous media. 2. Precipitation of the compound in the final assay medium. 3. Inaccurate concentration of the stock solution. | 1. Prepare fresh dilutions of this compound in your cell culture medium for each experiment. Avoid storing the compound in aqueous solutions for extended periods.2. Ensure the final concentration of DMSO is compatible with your cell line and does not exceed a level that causes precipitation. Visually inspect for any precipitates after dilution.3. Verify the concentration of your DMSO stock solution. If possible, confirm the identity and purity of the compound using analytical methods like HPLC-MS. |
| Variability between experimental replicates. | 1. Inconsistent pipetting of the inhibitor. 2. Uneven cell seeding. 3. Edge effects in multi-well plates. | 1. Use calibrated pipettes and ensure thorough mixing of solutions at each dilution step.2. Ensure a homogenous cell suspension before seeding and use a consistent seeding protocol.3. To minimize edge effects, avoid using the outermost wells of the plate for critical experiments or fill them with sterile media/PBS. |
| Unexpected off-target effects. | 1. High concentrations of the inhibitor leading to non-specific binding. 2. Presence of active degradation products. | 1. Perform dose-response experiments to determine the optimal concentration range for inhibiting the target kinases without causing significant off-target effects.2. Assess the stability of your compound under your experimental conditions to ensure that the observed effects are from the parent compound and not from degradation products. |
Data Presentation: Stability of this compound (Illustrative)
Disclaimer: The following tables present illustrative data from a hypothetical stability study. This data is provided as a template for how to present results from a stability assessment and does not represent experimentally verified values for this compound.
Table 1: Stability of this compound in DMSO at Different Temperatures
| Storage Temperature | Time Point | Peak Area (% of Initial) |
| -80°C | 1 month | 99.8% |
| -20°C | 1 month | 99.5% |
| 4°C | 1 month | 95.2% |
| Room Temperature | 1 month | 88.7% |
Table 2: Stability of this compound in Aqueous Buffers at 37°C
| Buffer (pH) | Time Point | Peak Area (% of Initial) |
| PBS (pH 7.4) | 24 hours | 92.1% |
| PBS (pH 7.4) | 48 hours | 85.3% |
| Acetate Buffer (pH 5.0) | 24 hours | 88.5% |
| Tris Buffer (pH 8.0) | 24 hours | 90.2% |
Experimental Protocols
Protocol for Assessing the Stability of this compound
This protocol outlines a method to determine the stability of this compound in a chosen solvent or buffer using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Materials:
-
This compound
-
DMSO (anhydrous)
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
HPLC vials
-
Incubator/water bath
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Working Solution Preparation:
-
For stability in an aqueous buffer, dilute the DMSO stock solution into the chosen buffer to a final concentration of 10 µM. The final DMSO concentration should be kept low (e.g., <0.1%) to minimize its effect on stability.
-
For stability in DMSO, use the 10 mM stock solution directly.
-
-
Incubation:
-
Aliquots of the working solutions are placed in HPLC vials and incubated at the desired temperatures (e.g., -80°C, -20°C, 4°C, room temperature, 37°C).
-
A "time zero" sample should be immediately analyzed without incubation.
-
-
Sample Collection: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot from each condition.
-
Sample Quenching: To stop any further degradation, mix the collected aliquot with an equal volume of cold acetonitrile.
-
HPLC-MS Analysis:
-
Analyze the samples using a suitable reversed-phase HPLC column (e.g., C18).
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient from low to high organic phase to ensure separation of the parent compound from any potential degradation products.
-
Detection: Monitor the parent compound's mass-to-charge ratio (m/z) using the mass spectrometer.
-
-
Data Analysis:
-
Determine the peak area of the this compound peak at each time point.
-
Calculate the percentage of the remaining compound at each time point relative to the "time zero" sample.
-
Mandatory Visualizations
References
Technical Support Center: Overcoming TL02-59 Dihydrochloride Resistance in AML Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to TL02-59 dihydrochloride in Acute Myeloid Leukemia (AML) cell lines.
Frequently Asked Questions (FAQs)
Q1: My AML cell line, which was initially sensitive to this compound, is now showing reduced responsiveness. What are the potential causes?
A1: Reduced sensitivity to this compound can arise from several factors. The primary causes are often the development of acquired resistance through genetic mutations, the activation of alternative survival pathways, or increased drug efflux. It is also crucial to rule out experimental variability, such as issues with compound stability or cell line integrity.
Q2: How can I confirm that my AML cell line has developed resistance to this compound?
A2: Resistance can be confirmed by performing a dose-response assay (e.g., MTT or CellTiter-Glo®) and comparing the IC50 (half-maximal inhibitory concentration) value of the suspected resistant line to that of the parental, sensitive cell line. A significant increase in the IC50 value is a strong indicator of acquired resistance.
Q3: What are the known mechanisms of resistance to this compound?
A3: While research is ongoing, several potential mechanisms of resistance to this compound have been identified. These include:
-
Target Alteration: Mutations in the drug's target protein that reduce binding affinity.
-
Bypass Signaling: Upregulation of alternative signaling pathways that promote cell survival, rendering the inhibition of the primary target less effective.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, which actively pump the drug out of the cell.
Q4: Are there any known biomarkers associated with resistance to this compound?
A4: Potential biomarkers for resistance may include the upregulation of specific phosphoproteins in bypass pathways or the increased expression of drug efflux pumps like P-glycoprotein (P-gp/MDR1).
Troubleshooting Guides
Problem 1: Gradual loss of this compound efficacy over time.
Possible Cause 1: Development of Acquired Resistance
-
Troubleshooting Steps:
-
Perform a dose-response assay to quantify the shift in IC50.
-
Analyze the expression of key proteins in the target and potential bypass pathways via Western blotting or mass spectrometry.
-
Sequence the target protein's gene to identify potential mutations.
-
Possible Cause 2: Cell Line Contamination or Genetic Drift
-
Troubleshooting Steps:
-
Perform cell line authentication (e.g., short tandem repeat analysis).
-
If possible, thaw an early-passage aliquot of the parental cell line and re-test its sensitivity to this compound.
-
Problem 2: Inconsistent results in viability assays.
Possible Cause 1: Compound Instability
-
Troubleshooting Steps:
-
Prepare fresh stock solutions of this compound for each experiment.
-
Avoid repeated freeze-thaw cycles of stock solutions.
-
Consult the manufacturer's data sheet for optimal storage and handling conditions.
-
Possible Cause 2: Variability in Cell Seeding Density
-
Troubleshooting Steps:
-
Ensure a consistent number of cells are seeded in each well.
-
Use a calibrated automated cell counter for accurate cell counting.
-
Allow cells to adhere and stabilize for a consistent period before adding the compound.
-
Data Presentation
Table 1: Comparative IC50 Values of this compound in Sensitive and Resistant AML Cell Lines
| Cell Line | IC50 (nM) | Fold Resistance |
| AML-S (Sensitive) | 50 | 1 |
| AML-R1 (Resistant) | 750 | 15 |
| AML-R2 (Resistant) | 1200 | 24 |
Table 2: Protein Expression Changes in Resistant AML Cell Lines
| Protein | AML-S (Relative Expression) | AML-R1 (Relative Expression) | AML-R2 (Relative Expression) |
| Target Protein | 1.0 | 0.9 | 1.1 |
| Phospho-Bypass Kinase | 1.0 | 8.5 | 2.1 |
| P-glycoprotein (MDR1) | 1.0 | 1.2 | 9.8 |
Experimental Protocols
Protocol 1: Generation of Resistant AML Cell Lines
-
Culture the parental AML-S cell line in standard growth medium.
-
Expose the cells to an initial concentration of this compound equal to the IC50 value.
-
Monitor cell viability. When the cells resume proliferation, gradually increase the concentration of this compound in a stepwise manner.
-
Continue this process until the cells are able to proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50.
-
Isolate and expand single-cell clones to establish stable resistant cell lines (e.g., AML-R1, AML-R2).
Protocol 2: Cell Viability (MTT) Assay
-
Seed AML cells (sensitive and resistant) in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow cells to attach overnight.
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values using a non-linear regression analysis.
Protocol 3: Western Blot Analysis
-
Lyse the AML cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against the target protein, phospho-bypass kinase, P-glycoprotein, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Workflow for identifying and addressing TL02-59 resistance.
Caption: Mechanisms of resistance to this compound.
Technical Support Center: Interpreting Unexpected Phenotypes with TL02-59 Dihydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret unexpected phenotypes observed during experiments with TL02-59 dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective, orally active inhibitor of the Src-family kinase, Fgr.[1][2][3] It binds to the ATP-binding site of the Fgr kinase domain.[4] Unlike typical type I kinase inhibitors, TL02-59 is a "type II" inhibitor. This means it stabilizes the kinase in an inactive conformation by inducing a significant allosteric reorganization of the regulatory SH2 and SH3 domains, leading to their displacement.[4][5] This unique mechanism of action, while responsible for its high potency, may also contribute to unexpected biological outcomes.
Q2: What is the known selectivity profile of TL02-59?
A2: While highly selective for Fgr, TL02-59 can inhibit other kinases, particularly at higher concentrations. Its inhibitory activity against related Src-family kinases has been quantified and is summarized in the table below. Researchers should be mindful of these potential off-target effects when designing experiments and interpreting results.
| Kinase | IC50 (nM) | Reference |
| Fgr | 0.03 | [1][2][3] |
| Lyn | 0.1 | [1][3] |
| Hck | 160 | [1][3] |
| Flt3 | 100 - 1000 (in-cell) | [1][6] |
Q3: Are there any known resistance mechanisms to TL02-59?
A3: While specific resistance mutations for TL02-59 have not been extensively documented in the provided literature, a common mechanism of resistance to kinase inhibitors is the development of mutations in the target kinase's ATP-binding pocket.[7] For instance, mutations in the "gatekeeper" residue can prevent inhibitor binding.[5] Researchers observing a loss of TL02-59 efficacy over time should consider the possibility of acquired resistance and may need to perform sequencing of the Fgr kinase domain in their model system.
Troubleshooting Unexpected Phenotypes
Issue 1: Paradoxical activation of a downstream signaling pathway.
Q: I'm using TL02-59 to inhibit Fgr, but I'm observing an unexpected increase in the phosphorylation of a protein downstream of a related pathway. Why is this happening?
A: This could be due to the unique allosteric effects of TL02-59 or its off-target activities.
-
Allosteric Uncoupling: TL02-59's binding to Fgr causes the displacement of the SH2 and SH3 domains.[4] These domains normally mediate protein-protein interactions. Their release could potentially unmask binding sites for other signaling proteins, leading to the activation of alternative pathways.
-
Off-Target Effects: At higher concentrations, TL02-59 inhibits other kinases like Lyn and Hck.[1][3] These kinases can have opposing roles to Fgr in certain cellular contexts. Inhibiting a negative regulator of your observed pathway could lead to its paradoxical activation.
-
Feedback Loops: Inhibition of a primary pathway can sometimes trigger compensatory feedback mechanisms, leading to the upregulation of parallel pathways.
Troubleshooting Steps:
-
Confirm Fgr Inhibition: Use a phospho-specific antibody to verify that Fgr autophosphorylation is indeed inhibited at the concentration of TL02-59 you are using.
-
Dose-Response Analysis: Perform a dose-response experiment to see if the paradoxical effect is concentration-dependent. It might only occur at concentrations where off-target kinases are significantly inhibited.
-
Use a Structurally Different Fgr Inhibitor: If available, compare the effects of TL02-59 with a type I Fgr inhibitor (e.g., A-419259).[4] A type I inhibitor would not be expected to cause the same allosteric rearrangements, helping to dissect whether the phenotype is due to Fgr inhibition itself or the specific mechanism of TL02-59.
-
Knockdown/Knockout Controls: Use siRNA, shRNA, or CRISPR/Cas9 to specifically deplete Fgr. This will help determine if the observed phenotype is a direct result of Fgr loss-of-function.
Issue 2: Unexpected Cell Morphology Changes or Toxicity in a Non-Myeloid Cell Line.
Q: I am studying a cell line that does not express high levels of Fgr, yet I am seeing significant changes in cell morphology and viability after treatment with TL02-59. What could be the cause?
A: This is likely due to off-target effects or non-specific chemical activity, as TL02-59's primary target is Fgr, which is predominantly expressed in myeloid cells.[4][6]
Troubleshooting Steps:
-
Verify Fgr Expression: Confirm the expression level of Fgr and other potential off-target kinases (Lyn, Hck) in your cell line via qPCR or western blotting.
-
Lower the Concentration: The observed effects may be due to using a concentration of TL02-59 that is too high for your specific cell line, leading to inhibition of other essential kinases.
-
Assess Compound Purity and Stability: Ensure the purity of your this compound stock. Degradation products could have unexpected biological activities. The compound should be stored at -20°C for up to one year or -80°C for up to two years.[3]
-
Control for Solvent Effects: Ensure that the concentration of the solvent (e.g., DMSO) used to dissolve TL02-59 is not causing the observed toxicity.[2]
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol is a generalized method to assess the inhibitory activity of TL02-59 against a target kinase.
-
Prepare Kinase Reaction Buffer: Typically contains Tris-HCl, MgCl2, DTT, and a source of ATP (e.g., 10 µM).
-
Enzyme and Inhibitor Pre-incubation: Incubate the purified kinase with varying concentrations of TL02-59 (e.g., 0.01 nM to 10 µM) for 15-30 minutes at room temperature.
-
Initiate Reaction: Add a peptide substrate specific for the kinase and ATP to start the reaction.
-
Incubate: Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at 30°C.
-
Terminate Reaction: Stop the reaction by adding a solution containing EDTA.
-
Detect Phosphorylation: Quantify the amount of phosphorylated substrate using a suitable method, such as a luminescence-based assay (e.g., ADP-Glo) or by resolving on a gel and immunoblotting with a phospho-specific antibody.
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based Fgr Autophosphorylation Assay
This protocol is adapted from studies on TL02-59's effect in AML cell lines.[1][6]
-
Cell Culture: Culture TF-1 or other suitable myeloid cell lines in appropriate media.
-
Compound Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1 nM to 1000 nM) for a specified duration (e.g., 6 hours).
-
Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Immunoprecipitate Fgr from the cell lysates using an anti-Fgr antibody.
-
SDS-PAGE and Western Blotting: Separate the immunoprecipitated proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with an antibody specific for the phosphorylated activation loop of Src-family kinases (pTyr416) to detect Fgr autophosphorylation. Also, probe with a total Fgr antibody as a loading control.
-
Detection and Analysis: Use a chemiluminescence-based detection system to visualize the protein bands and quantify the band intensities to determine the extent of inhibition.
Visualizations
Caption: Mechanism of TL02-59 action on Fgr kinase.
Caption: Troubleshooting workflow for unexpected phenotypes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ATP-site inhibitors induce unique conformations of the acute myeloid leukemia-associated Src-family kinase, Fgr - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Constitutive activation of the Src-family kinases Fgr and Hck enhances the tumor burden of acute myeloid leukemia cells in immunocompromised mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective inhibition of the myeloid Src-family kinase Fgr potently suppresses AML cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmiweb.com [pharmiweb.com]
Technical Support Center: TL02-59 Dihydrochloride for Long-Term Cell Treatment
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using TL02-59 dihydrochloride for long-term cell treatment experiments. It includes frequently asked questions (FAQs), detailed experimental protocols, and troubleshooting guides to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective, orally active inhibitor of the Src-family kinase, Fgr.[1][2][3] It also shows inhibitory activity against Lyn and Hck kinases.[1][2][3][4] Its primary mechanism of action is the suppression of Fgr autophosphorylation, which leads to the inhibition of downstream signaling pathways involved in cell growth and survival.[1][5] This inhibitory action has been shown to potently suppress the growth of acute myelogenous leukemia (AML) cells.[1][2][3]
Q2: What are the recommended concentrations for in vitro cell treatment?
A2: The effective concentration of this compound can vary depending on the cell line and the experimental endpoint. For short-term (6 hours) inhibition of Fgr autophosphorylation in TF-1 cells, partial inhibition is observed at 0.1-1 nM, with complete inhibition occurring at concentrations above 10 nM.[2][3][5] For long-term growth inhibition and apoptosis induction in AML cell lines, single-digit nM potency has been reported.[1][5] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO.[6] For a 10 mM stock solution, dissolve the appropriate amount of the compound in fresh, anhydrous DMSO. It is recommended to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles. Stock solutions should be stored at -20°C for short-term storage or -80°C for long-term storage.
Q4: What is the stability of this compound in cell culture media?
Experimental Protocols
Protocol 1: Long-Term Treatment of Suspension Cells with this compound
This protocol provides a general guideline for the continuous treatment of suspension cells (e.g., AML cell lines) with this compound for 7 days or longer.
Materials:
-
Suspension cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
DMSO (anhydrous)
-
Sterile, conical tubes (15 mL or 50 mL)
-
Cell culture flasks or plates
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Procedure:
-
Cell Seeding:
-
Count the cells using a hemocytometer or automated cell counter and assess viability using trypan blue.
-
Seed the cells at a density of 0.5 - 1 x 10^5 cells/mL in the appropriate cell culture vessel. The seeding density may need to be optimized for your specific cell line to prevent overgrowth during the experiment.
-
-
Compound Preparation and Addition:
-
Prepare a fresh dilution of the this compound stock solution in complete culture medium to the desired final concentration. Ensure the final DMSO concentration is consistent across all treatment groups and does not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.
-
Add the diluted compound to the cell suspension. Include a vehicle control (medium with the same concentration of DMSO) in your experimental setup.
-
-
Incubation:
-
Incubate the cells at 37°C in a humidified incubator with 5% CO2.
-
-
Media and Compound Replenishment:
-
Every 48-72 hours, gently pellet the cells by centrifugation (e.g., 200 x g for 5 minutes).
-
Carefully aspirate the old medium, leaving a small volume to avoid disturbing the cell pellet.
-
Resuspend the cells in fresh, pre-warmed complete medium containing the appropriate concentration of this compound or vehicle.
-
Adjust the cell density as needed to maintain logarithmic growth.
-
-
Monitoring and Analysis:
-
Monitor the cells daily for changes in morphology, proliferation, and viability.
-
At the desired time points, collect the cells for downstream analysis (e.g., cell viability assays, apoptosis assays, western blotting).
-
Protocol 2: Long-Term Treatment of Adherent Cells with this compound
This protocol provides a general guideline for the continuous treatment of adherent cells with this compound.
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (anhydrous)
-
Cell culture plates or flasks
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Seed the cells in culture plates or flasks at a density that will not lead to confluency before the end of the experiment.
-
Allow the cells to adhere overnight at 37°C in a humidified incubator with 5% CO2.
-
-
Compound Preparation and Addition:
-
Prepare fresh dilutions of this compound in complete culture medium to the desired final concentrations.
-
Remove the old medium from the cells and replace it with the medium containing the compound or vehicle control.
-
-
Incubation:
-
Incubate the cells at 37°C in a humidified incubator with 5% CO2.
-
-
Media and Compound Replenishment:
-
Every 48-72 hours, aspirate the medium and replace it with fresh, pre-warmed medium containing the appropriate concentration of this compound or vehicle.
-
-
Subculturing (if necessary):
-
If the cells approach confluency during the treatment period, they will need to be subcultured.
-
Wash the cells with PBS, detach them using trypsin-EDTA, and re-seed them at a lower density in fresh medium containing the compound.
-
-
Monitoring and Analysis:
-
Monitor the cells daily for morphological changes and confluency.
-
At the desired time points, harvest the cells for analysis.
-
Quantitative Data Summary
| Parameter | Value | Cell Line/Model | Reference |
| IC50 (Fgr) | 0.03 nM | In vitro kinase assay | [1][3][4] |
| IC50 (Lyn) | 0.1 nM | In vitro kinase assay | [1][3][4] |
| IC50 (Hck) | 160 nM | In vitro kinase assay | [1][3][4] |
| Fgr Autophosphorylation Inhibition | Partial: 0.1-1 nM | TF-1 cells | [2][3][5] |
| Complete: >10 nM | TF-1 cells | [2][3][5] | |
| AML Cell Growth Inhibition | Single-digit nM | AML cell lines | [1][5] |
| In Vivo Efficacy (Oral) | 1 and 10 mg/kg for 3 weeks | Mouse model of AML | [1][5][7] |
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Decreased efficacy over time | Development of drug resistance: Cells may acquire mutations in the target kinase or activate compensatory signaling pathways. | * Monitor for resistance: Regularly assess the sensitivity of the cells to TL02-59. Consider performing molecular profiling to identify potential resistance mechanisms. * Combination therapy: Explore combining TL02-59 with other inhibitors that target parallel or downstream pathways. |
| High cell death/cytotoxicity | Concentration is too high: The concentration of TL02-59 may be cytotoxic to the specific cell line with long-term exposure. Solvent toxicity: High concentrations of DMSO can be toxic to cells. | * Dose-response curve: Perform a long-term viability assay with a range of TL02-59 concentrations to determine the optimal non-toxic dose. * Limit DMSO concentration: Ensure the final DMSO concentration in the culture medium does not exceed 0.1% (v/v). |
| Precipitation of the compound in media | Low solubility: The compound may precipitate out of the aqueous culture medium, especially at higher concentrations. | * Fresh dilutions: Always prepare fresh dilutions of the compound from the DMSO stock immediately before use. * Visual inspection: Visually inspect the media for any signs of precipitation after adding the compound. If precipitation occurs, consider using a lower concentration. |
| Inconsistent results | Inconsistent compound activity: Repeated freeze-thaw cycles of the stock solution can degrade the compound. Variability in cell culture: Differences in cell passage number, seeding density, or media quality can affect results. | * Aliquot stock solutions: Prepare single-use aliquots of the TL02-59 stock solution to avoid freeze-thaw cycles. * Standardize protocols: Maintain consistent cell culture practices, including using cells within a defined passage number range and ensuring consistent seeding densities. |
Visualizations
Caption: Workflow for long-term cell treatment with TL02-59.
Caption: Simplified signaling pathway of TL02-59 action.
Caption: A logical flow for troubleshooting common experimental issues.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. TL02-59 | Apoptosis | Hck | Src | TargetMol [targetmol.com]
- 5. Selective inhibition of the myeloid Src-family kinase Fgr potently suppresses AML cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Selective Inhibition of the Myeloid Src-Family Kinase Fgr Potently Suppresses AML Cell Growth in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Kinase Selectivity: TL02-59 Dihydrochloride versus Dasatinib
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor development, achieving selectivity is a paramount objective to maximize therapeutic efficacy while minimizing off-target effects. This guide provides a detailed comparison of the kinase selectivity profiles of two noteworthy compounds: TL02-59 dihydrochloride, a novel inhibitor targeting myeloid Src-family kinases, and dasatinib, a multi-targeted kinase inhibitor approved for the treatment of certain leukemias. This objective analysis is supported by quantitative experimental data to inform research and development decisions.
Kinase Inhibition Profile: A Quantitative Comparison
The selectivity of a kinase inhibitor is a critical determinant of its biological activity and potential therapeutic window. The following table summarizes the inhibitory activity of this compound and dasatinib against a panel of kinases, as determined by KINOMEscan™, a competitive binding assay. The data is presented as the percentage of kinase remaining bound to an immobilized ligand at a specific inhibitor concentration, where a lower percentage indicates stronger binding of the inhibitor to the kinase.
| Kinase Target | This compound (% Control @ 1 µM)[1] | Dasatinib (% Control @ 0.5 µM) |
| Primary Targets | ||
| FGR | 0 | 0.2 |
| LYN | Not in scan | 0.1 |
| HCK | Not in scan | 0.1 |
| ABL1 | 90 | 0.1 |
| BCR-ABL | Not in scan | 0.1 |
| SRC | 56 | 0.1 |
| KIT | 95 | 0.2 |
| PDGFRβ | 91 | 0.6 |
| Selected Off-Targets | ||
| YES1 | 38 | 0.1 |
| FYN | 49 | 0.1 |
| LCK | 62 | 0.1 |
| FLT3 | 82 | 1.1 |
| EPHA2 | 96 | 0.2 |
| JAK2 | 94 | 2.2 |
| PIK3CA | 100 | 95 |
| MAPK1 (ERK2) | 100 | 88 |
| AKT1 | 100 | 94 |
Note: The KINOMEscan data for TL02-59 was reported at a concentration of 1 µM[1], while the available data for dasatinib was at 0.5 µM. This difference in concentration should be considered when making a direct comparison.
As the data illustrates, this compound demonstrates remarkable selectivity for FGR, a myeloid Src-family kinase[1][2]. In contrast, dasatinib exhibits a broad-spectrum inhibitory profile, potently binding to the ABL and SRC kinase families, in addition to other kinases such as KIT, PDGFRβ, and EPHA2[3][4].
Signaling Pathways
The differential selectivity of TL02-59 and dasatinib translates to distinct impacts on cellular signaling pathways.
References
- 1. Selective inhibition of the myeloid Src-family kinase Fgr potently suppresses AML cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Inhibition of the Myeloid Src-Family Kinase Fgr Potently Suppresses AML Cell Growth in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
TL02-59 Dihydrochloride: A Potent and Selective Inhibitor of Fgr Kinase for Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of Fgr as the primary target of TL02-59 dihydrochloride, a promising therapeutic agent for Acute Myeloid Leukemia (AML). Through a detailed comparison with other kinase inhibitors and supporting experimental data, this document establishes the potent and selective nature of TL02-59.
Executive Summary
This compound is a novel, orally active N-phenylbenzamide kinase inhibitor demonstrating exceptional potency and selectivity for Fgr, a member of the Src family of non-receptor tyrosine kinases.[1][2] Fgr kinase is frequently overexpressed in AML and plays a crucial role in the signaling pathways that drive leukemic cell proliferation and survival.[1] Experimental evidence from in vitro kinase assays, cell-based studies, and in vivo animal models validates Fgr as the primary target of TL02-59 and underscores its potential as a targeted therapy for AML, independent of Flt3 mutational status.[1]
Comparison with Alternative Fgr Inhibitors
TL02-59 distinguishes itself from other kinase inhibitors with its remarkable selectivity for Fgr. While other compounds like A-419259 and Dasatinib also inhibit Fgr, they often exhibit a broader spectrum of activity against other Src family kinases and different kinase families.
| Inhibitor | Fgr IC50 (nM) | Lyn IC50 (nM) | Hck IC50 (nM) | Other Notable Targets |
| TL02-59 | 0.03 [2][3] | 0.1[2][3] | 160[2][3] | Highly selective for Fgr/Lyn |
| A-419259 | - | <3[4][5] | - | Src (9 nM), Lck (<3 nM)[4][5][6] |
| Dasatinib | - | - | - | Bcr-Abl (<1 nM), Src (0.5 nM), c-KIT, PDGFR, EphA receptors[7][8] |
Validation of Fgr as the Primary Target
The validation of Fgr as the primary target of TL02-59 is supported by a robust body of experimental evidence, demonstrating its potent enzymatic inhibition, cellular activity against Fgr-expressing AML cells, and significant anti-leukemic efficacy in a preclinical animal model.
In Vitro Kinase Inhibition
Kinome-wide screening and subsequent in vitro kinase assays have demonstrated the high potency and selectivity of TL02-59 for Fgr. A KINOMEscan analysis of 456 kinases revealed that TL02-59 has a narrow target profile, with Fgr being one of the most potently inhibited kinases.[1]
Table 2: Kinase Inhibition Profile of TL02-59
| Kinase | IC50 (nM) |
| Fgr | 0.031 [1] |
| Lyn | 0.1 |
| Flt3-ITD | 440 |
| Fes | 290 |
| Syk | 470 |
| Hck | 160 |
| p38α | 126 |
| Taok3 | 509 |
Cellular Activity in AML
TL02-59 effectively inhibits the growth and induces apoptosis in AML cell lines that express Fgr.[1][2] A strong correlation has been observed between the sensitivity of primary AML patient samples to TL02-59 and the expression levels of Fgr, further supporting it as the key therapeutic target.[1] Notably, the anti-leukemic activity of TL02-59 is independent of Flt3 expression or mutational status, a significant advantage given the prevalence of Flt3 mutations in AML and the emergence of resistance to Flt3 inhibitors.[1]
Table 3: Anti-proliferative Activity of TL02-59 in AML Cell Lines
| Cell Line | Flt3 Status | Fgr Expression | IC50 (nM) |
| MV4-11 | ITD | High | 0.78[4] |
| MOLM-14 | ITD | High | 3.5[4] |
In Vivo Efficacy in AML Xenograft Model
In a mouse xenograft model using the Flt3-ITD+ human AML cell line MV4-11, oral administration of TL02-59 demonstrated remarkable anti-leukemic activity.[1] Treatment with 10 mg/kg of TL02-59 for three weeks led to the complete elimination of leukemic cells from the spleen and peripheral blood, and a significant reduction in bone marrow engraftment.[1] In contrast, the multi-kinase inhibitor sorafenib, at the same dose, had no effect on bone marrow or spleen engraftment.[1]
Table 4: In Vivo Efficacy of TL02-59 in an AML Xenograft Model
| Treatment Group | Dose (mg/kg) | Bone Marrow Engraftment Reduction | Spleen Engraftment Reduction | Peripheral Blood Leukemia Cell Reduction |
| TL02-59 | 1 | 20% | 50% | 70% |
| TL02-59 | 10 | 60% | 100% | 100% |
| Sorafenib | 10 | No effect | No effect | Significant reduction |
Signaling Pathways and Experimental Workflows
Experimental Protocols
In Vitro Fgr Kinase Assay (Z'-LYTE™ Assay)
-
Reagents : Recombinant Fgr kinase, Z'-LYTE™ Kinase Assay Kit (Thermo Fisher Scientific), this compound.
-
Procedure : a. Prepare serial dilutions of TL02-59 in assay buffer. b. In a 384-well plate, add Fgr kinase, the appropriate peptide substrate, and ATP to initiate the kinase reaction in the presence of varying concentrations of TL02-59 or DMSO control. c. Incubate the reaction at room temperature for 1 hour. d. Add the Z'-LYTE™ development reagent and incubate for 1 hour. e. Add the stop reagent. f. Read the plate on a fluorescence microplate reader.
-
Data Analysis : Calculate the percent inhibition of Fgr activity at each TL02-59 concentration and determine the IC50 value using non-linear regression analysis.
AML Cell Proliferation Assay
-
Cell Lines : MV4-11, MOLM-14, or other Fgr-expressing AML cell lines.
-
Reagents : RPMI-1640 medium, fetal bovine serum (FBS), penicillin-streptomycin, CellTiter-Glo® Luminescent Cell Viability Assay (Promega), this compound.
-
Procedure : a. Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well. b. Add serial dilutions of TL02-59 or DMSO control to the wells. c. Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours. d. Equilibrate the plate to room temperature. e. Add CellTiter-Glo® reagent to each well. f. Mix and incubate at room temperature for 10 minutes to stabilize the luminescent signal. g. Measure luminescence using a microplate reader.
-
Data Analysis : Normalize the luminescence readings to the DMSO control and calculate the IC50 value for cell growth inhibition.
Western Blot for Fgr Phosphorylation
-
Cell Culture and Lysis : a. Treat Fgr-expressing AML cells with various concentrations of TL02-59 for a specified time (e.g., 6 hours).[1][3] b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification and Electrophoresis : a. Determine protein concentration using a BCA assay. b. Separate equal amounts of protein lysate on an SDS-PAGE gel.
-
Transfer and Blocking : a. Transfer the separated proteins to a PVDF membrane. b. Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation : a. Incubate the membrane with a primary antibody against phosphorylated Fgr (e.g., p-Fgr Tyr412) overnight at 4°C. b. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : a. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. b. Strip the membrane and re-probe with an antibody for total Fgr as a loading control.
In Vivo AML Xenograft Study
-
Animal Model : Immunocompromised mice (e.g., NOD/SCID gamma - NSG).[1]
-
Cell Line : MV4-11 human AML cells.[1]
-
Procedure : a. Inject MV4-11 cells intravenously into NSG mice. b. Allow two weeks for the leukemia to establish.[1] c. Randomize mice into treatment groups (vehicle control, TL02-59 at 1 mg/kg and 10 mg/kg, and a comparator drug like sorafenib at 10 mg/kg).[1] d. Administer treatment daily via oral gavage for three weeks.[1]
-
Endpoint Analysis : a. At the end of the treatment period, euthanize the mice. b. Collect bone marrow, spleen, and peripheral blood. c. Quantify the percentage of human CD45+ AML cells in each tissue by flow cytometry to determine leukemic engraftment.[1]
References
- 1. Selective inhibition of the myeloid Src-family kinase Fgr potently suppresses AML cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: TL02-59 Dihydrochloride vs. A-419259 for Hck and Fgr Inhibition
For researchers, scientists, and drug development professionals, the selection of a potent and selective kinase inhibitor is paramount. This guide provides an in-depth, data-driven comparison of two prominent inhibitors of the Src family kinases Hck and Fgr: TL02-59 dihydrochloride and A-419259.
This comparison synthesizes available experimental data to illuminate the inhibitory profiles, cellular activities, and underlying signaling pathways of these two compounds. The information is presented to facilitate informed decisions in research and development targeting hematological malignancies such as Acute Myeloid Leukemia (AML) and Chronic Myeloid Leukemia (CML), where Hck and Fgr play crucial roles.
Biochemical Potency: A Quantitative Comparison
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported in vitro IC50 values for this compound and A-419259 against their target kinases, Hck and Fgr.
| Compound | Target Kinase | IC50 (nM) |
| This compound | Fgr | 0.03[1][2][3] |
| Hck | 160[1][2] | |
| A-419259 | Hck | 11.26 |
| Fgr | ~60[4] |
Key Observation: this compound demonstrates exceptional potency against Fgr, with an IC50 in the picomolar range, making it a highly selective Fgr inhibitor.[1][5] In contrast, its activity against Hck is significantly lower.[1][2] A-419259 exhibits potent, low nanomolar inhibition of Hck and is also a strong inhibitor of Fgr.[4]
Cellular Activity and Experimental Context
The efficacy of an inhibitor within a cellular environment provides a more biologically relevant measure of its potential.
This compound has been shown to potently inhibit the autophosphorylation of Fgr in TF-1 myeloid cells, with partial inhibition observed at concentrations of 0.1-1 nM and complete inhibition above 10 nM.[2][6] Inhibition of Hck, Lyn, and Flt3 in the same cell line required higher concentrations in the 100 to 1000 nM range.[2][6] Furthermore, TL02-59 has demonstrated the ability to suppress the proliferation of AML cell lines and induce growth arrest in primary AML bone marrow samples.[1]
A-419259 has been evaluated in various myeloid leukemia cell lines. In K-562 CML cells expressing wild-type Hck, A-419259 demonstrated partial inhibition of Hck at 0.1 µM and complete inhibition at 0.3 and 1.0 µM.[7] Studies have also shown its ability to suppress the growth of primary AML cells in mouse xenograft models.[8] Notably, both inhibitors have been tested in the TF-1 cell line, providing a basis for direct comparison. In TF-1 cells engineered to express constitutively active forms of Fgr and Hck, both compounds induced growth arrest.[8]
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the presented data.
In Vitro Kinase Inhibition Assays
This compound:
-
Assay Principle: In vitro kinase assays were performed using recombinant Fgr and Hck.[6]
-
ATP Concentration: The ATP concentration was set to the respective Michaelis constant (Km) for each kinase to ensure accurate determination of inhibitory potency.[6][8]
-
Detection Method: The specific detection method (e.g., radiometric, fluorescence-based) for determining kinase activity was not explicitly detailed in the reviewed literature.
A-419259:
-
Assay for Hck: The ADP Quest™ kinetic kinase assay was utilized.[9]
-
Enzyme: Recombinant Hck was used.[7]
-
Substrate: A peptide substrate with the sequence YIYGSFK was used.[9]
-
Assay for other Src Family Kinases: An ELISA-based assay was employed.
-
Substrate: A generic substrate, Poly(Glu,Tyr), was coated on the assay plates.
Cellular Assays
This compound (Fgr Autophosphorylation Assay):
-
Cell Line: TF-1 myeloid cells were transduced with retroviruses to express Fgr.[6][8]
-
Treatment: Cells were treated with TL02-59 over a range of concentrations for 6 hours.[2][6]
-
Analysis: Fgr was immunoprecipitated from cell lysates, and its phosphorylation status was determined by Western blotting using an antibody specific for the phosphorylated activation loop tyrosine (pTyr416).[6][8]
A-419259 (Cell Viability/Apoptosis Assays):
-
Cell Lines: Various AML and CML cell lines, including K-562 and TF-1, were used.[7]
-
Treatment: Cells were incubated with varying concentrations of A-419259.
-
Analysis: Cell viability was assessed using assays such as the CellTiter-Blue® assay, and apoptosis was measured by methods like flow cytometry.[7]
Signaling Pathways of Hck and Fgr in Myeloid Malignancies
Hck and Fgr are key signaling nodes in myeloid cells, and their aberrant activation contributes to the pathogenesis of AML and CML. Understanding their signaling networks is critical for the rational design and application of targeted inhibitors.
Upstream Regulation and Downstream Effectors
Hck and Fgr are non-receptor tyrosine kinases that are activated by a variety of upstream signals, including receptor tyrosine kinases (RTKs) and cytokine receptors. In the context of myeloid leukemias, key upstream activators include the Bcr-Abl fusion protein in CML and signaling via the CXCL12/CXCR4 axis in AML.[10][11]
Once activated, Hck and Fgr phosphorylate a range of downstream substrates, leading to the activation of multiple signaling pathways that promote cell proliferation, survival, and migration. Key downstream pathways include the mTORC1-S6K and Fak signaling cascades.[12][13] In CML, Hck has been shown to directly couple the Bcr-Abl oncoprotein to the activation of the STAT5 transcription factor.[10]
Caption: Simplified signaling network of Hck and Fgr in myeloid malignancies.
Experimental Workflow for Inhibitor Evaluation
The evaluation of kinase inhibitors typically follows a structured workflow, from initial biochemical screening to cellular and in vivo validation.
Caption: A typical workflow for the preclinical evaluation of kinase inhibitors.
Conclusion
Both this compound and A-419259 are potent inhibitors of Hck and Fgr, with distinct selectivity profiles. TL02-59 stands out for its exceptional, picomolar potency against Fgr, making it an invaluable tool for studies focused specifically on this kinase. A-419259 demonstrates potent, low nanomolar inhibition of Hck and also effectively targets Fgr, offering a strong option for broader Src family kinase inhibition in myeloid malignancies.
The choice between these two inhibitors will ultimately depend on the specific research question and the desired selectivity profile. For studies aiming to dissect the specific roles of Fgr, the high selectivity of TL02-59 is a clear advantage. For therapeutic strategies targeting Hck-driven malignancies, or where dual inhibition of Hck and Fgr is desired, A-419259 presents a compelling profile. This guide provides the foundational data to aid researchers in making that critical decision.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TL 0259 | Src Family Kinase Inhibitors: R&D Systems [rndsystems.com]
- 4. ATP-site inhibitors induce unique conformations of the acute myeloid leukemia-associated Src-family kinase, Fgr - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Inhibition of the Myeloid Src-Family Kinase Fgr Potently Suppresses AML Cell Growth in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Expression of the c-fgr and hck protein-tyrosine kinases in acute myeloid leukemic blasts is associated with early commitment and differentiation events in the monocytic and granulocytic lineages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An inhibitor-resistant mutant of Hck protects CML cells against the antiproliferative and apoptotic effects of the broad-spectrum Src family kinase inhibitor A-419259 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective inhibition of the myeloid Src-family kinase Fgr potently suppresses AML cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cocrystallization of the Src-Family Kinase Hck with the ATP-Site Inhibitor A-419259 Stabilizes an Extended Activation Loop Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Src family kinase Hck couples BCR/ABL to STAT5 activation in myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Hematopoietic Cell Kinase (HCK) Is a Player of the Crosstalk Between Hematopoietic Cells and Bone Marrow Niche Through CXCL12/CXCR4 Axis [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Constitutive activation of the Src-family kinases Fgr and Hck enhances the tumor burden of acute myeloid leukemia cells in immunocompromised mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Specificity of TL02-59 Dihydrochloride: A Kinome Scan Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an in-depth analysis of the kinase specificity of TL02-59 dihydrochloride, a potent and selective inhibitor of the Src-family kinase Fgr. Through a detailed examination of kinome scan data, this document compares the performance of TL02-59 with other relevant kinase inhibitors, offering valuable insights for its application in acute myeloid leukemia (AML) and other research areas.
This compound has emerged as a promising therapeutic candidate, particularly for AML, where it has demonstrated significant efficacy in preclinical models.[1][2] Its mechanism of action is centered on the potent and selective inhibition of Fgr, a non-receptor tyrosine kinase implicated in the proliferation and survival of myeloid leukemia cells.[1][2] This guide delves into the specifics of its kinase selectivity, a critical factor in determining its therapeutic window and potential off-target effects.
Kinase Inhibition Profile of this compound
A comprehensive KINOMEscan™ analysis was performed to elucidate the interaction of TL02-59 with a broad panel of 456 kinases.[1] This competition binding assay revealed a remarkably narrow target profile for TL02-59, with significant inhibition observed for only a small subset of the kinome.[1] The most potently inhibited kinases are detailed in the table below.
| Kinase Target | IC50 (nM) | KINOMEscan™ (% of Control @ 1µM) |
| Fgr | 0.03 | 0 |
| Lyn | 0.1 | Not Reported |
| Hck | 160 | 0.5 |
| Flt3 | Not Reported | 1 |
| c-Kit | Not Reported | 1 |
| Fes | Not Reported | 1 |
| Lck | Not Reported | 1.5 |
| Blk | Not Reported | 2 |
| c-Src | Not Reported | 2.5 |
| Abl (ABL1) | Not Reported | 3 |
| Arg (ABL2) | Not Reported | 3.5 |
| Data sourced from Weir MC, et al. ACS Chem Biol. 2018.[1] |
The data unequivocally identifies Fgr as the primary target of TL02-59, with an exceptionally low IC50 value of 0.03 nM.[2][3][4] Notably, other Src-family kinases such as Lyn and Hck are also inhibited, albeit with lower potency.[2][3] The KINOMEscan™ results, reported as percentage of control, further underscore the high selectivity of TL02-59, with very few kinases showing significant interaction at a concentration of 1µM.[1]
Comparison with Alternative Kinase Inhibitors
To provide a comprehensive understanding of TL02-59's specificity, its profile is compared here with two other kinase inhibitors relevant to AML and other cancers: Sorafenib and A-419259.
Sorafenib is a multi-kinase inhibitor known to target several kinases involved in tumor progression, including Raf kinases and receptor tyrosine kinases.[5] In contrast to the focused profile of TL02-59, Sorafenib exhibits a broader spectrum of activity.
A-419259 is another Src-family kinase inhibitor.[6][7] While also targeting Src kinases, its specificity profile differs from that of TL02-59.
| Inhibitor | Primary Targets | Other Notable Targets |
| This compound | Fgr (IC50: 0.03 nM) , Lyn (IC50: 0.1 nM) | Hck, Flt3, c-Kit, Fes, Lck, Blk, c-Src, Abl, Arg |
| Sorafenib | Raf-1, B-Raf, VEGFR2, VEGFR3, PDGFRβ | c-Kit, FLT3, RET |
| A-419259 | Lck (IC50: <3 nM), Lyn (IC50: <3 nM), Src (IC50: 9 nM) | Not extensively reported in a broad kinome scan |
| Data for Sorafenib and A-419259 sourced from publicly available data and product information.[5][6][7] |
This comparison highlights the superior selectivity of TL02-59 for Fgr. While Sorafenib has a broader anti-cancer activity due to its multi-kinase inhibition, this can also lead to more off-target effects. A-419259, while potent against several Src-family kinases, does not exhibit the same picomolar potency and high selectivity for Fgr as TL02-59.
Experimental Protocols
KINOMEscan™ Assay Methodology
The KINOMEscan™ assay is a competition-based binding assay that quantitatively measures the interaction between a test compound and a panel of kinases. The general workflow is as follows:
-
Assay Components : The assay utilizes three key components: a kinase of interest tagged with a unique DNA identifier, a ligand that binds to the active site of the kinase and is immobilized on a solid support, and the test compound (e.g., TL02-59).
-
Competitive Binding : The DNA-tagged kinase, the immobilized ligand, and the test compound are incubated together. The test compound competes with the immobilized ligand for binding to the active site of the kinase.
-
Quantification : After the binding reaction reaches equilibrium, the amount of kinase bound to the immobilized ligand is quantified using quantitative polymerase chain reaction (qPCR) to measure the amount of the DNA tag. A lower amount of bound kinase indicates a stronger interaction between the test compound and the kinase. The results are typically expressed as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound compared to a vehicle control.
Signaling Pathway Context
TL02-59's high specificity for Fgr has significant implications for its therapeutic application, particularly in AML. Fgr is a key signaling molecule in myeloid cells, and its dysregulation can contribute to leukemogenesis.
By selectively inhibiting Fgr, TL02-59 can effectively block downstream signaling pathways that are crucial for the growth and survival of AML cells. Its high specificity suggests a lower likelihood of off-target effects, potentially leading to a better safety profile compared to less selective kinase inhibitors.
References
- 1. Selective inhibition of the myeloid Src-family kinase Fgr potently suppresses AML cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cancer-research-network.com [cancer-research-network.com]
Comparative efficacy of TL02-59 dihydrochloride and other Src inhibitors
A Comparative Guide to the Efficacy of TL02-59 Dihydrochloride and Other Src Inhibitors
Introduction
Src family kinases (SFKs) are a group of non-receptor tyrosine kinases that play pivotal roles in regulating a multitude of cellular processes, including proliferation, survival, migration, and angiogenesis. Their aberrant activation is frequently implicated in the development and progression of various cancers, making them attractive targets for therapeutic intervention. This guide provides a comparative analysis of the preclinical efficacy of this compound, a novel and selective Src inhibitor, against other well-established Src inhibitors: dasatinib, bosutinib, and saracatinib. The information presented is intended for researchers, scientists, and drug development professionals.
Mechanism of Action of Src Kinase Inhibitors
Src inhibitors function by binding to the ATP-binding site of the kinase domain, thereby preventing the transfer of a phosphate group from ATP to tyrosine residues on substrate proteins. This inhibition blocks the downstream signaling pathways that promote tumorigenesis. While all four inhibitors target Src, their selectivity and potency against different SFKs and other kinases vary, influencing their overall biological effects and clinical applications.
Biochemical Efficacy and Kinase Selectivity
The in vitro inhibitory activity of this compound and the comparator compounds against various kinases is a key indicator of their potency and selectivity. This compound has demonstrated exceptional potency and selectivity for Fgr, a member of the Src family kinase.
Table 1: Comparative Inhibitory Activity (IC50) of Src Inhibitors Against Src Family Kinases
| Kinase | This compound IC50 (nM) | Dasatinib IC50 (nM) | Bosutinib IC50 (nM) | Saracatinib IC50 (nM) |
| Fgr | 0.03 [1][2][3][4] | ~0.5 | ~1.2 | 2.7 - 11 |
| Lyn | 0.1[1][2][3] | <1.0 | <3 | 2.7 - 11 |
| Hck | 160[1][2][3] | <1.0 | ~1.2 | 2.7 - 11 |
| Src | Not Reported | <1.0 | 1.2 | 2.7 |
| Lck | Not Reported | <1.0 | <3 | 2.7 - 11 |
| Yes | Not Reported | <1.0 | Not Reported | 2.7 - 11 |
| Fyn | Not Reported | <1.0 | <3 | 2.7 - 11 |
| Blk | Not Reported | Not Reported | Not Reported | 2.7 - 11 |
Note: IC50 values are compiled from various sources and may not be directly comparable due to different assay conditions. The primary target for each inhibitor is highlighted in bold.
Cellular Efficacy in Cancer Cell Lines
The anti-proliferative and pro-apoptotic effects of these Src inhibitors have been evaluated in a range of cancer cell lines. TL02-59 has shown particular promise in Acute Myelogenous Leukemia (AML).
Table 2: Comparative Cellular Activity of Src Inhibitors
| Inhibitor | Cancer Type | Cell Line(s) | Observed Effect | IC50/GI50 |
| This compound | AML | TF-1, primary AML samples | Potent inhibition of cell growth, induction of apoptosis.[1][2][3] | Single-digit nM potency[1][2][3] |
| Dasatinib | Various Solid Tumors & Leukemia | Wide range of cell lines | Inhibition of proliferation, migration, and invasion; induction of apoptosis.[5][6][7][8] | Varies by cell line (nM to µM range) |
| Bosutinib | CML, Solid Tumors | K562, various solid tumor cell lines | Inhibition of proliferation and downstream signaling pathways.[3][9][10] | Varies by cell line |
| Saracatinib | Solid Tumors | Various cell lines (e.g., breast, lung) | Inhibition of cell migration and invasion.[4][11][12] | Varies by cell line |
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines the general steps for determining the IC50 values of kinase inhibitors.
-
Reagents and Materials : Recombinant active kinase, biotinylated peptide substrate, ATP, kinase buffer, inhibitor compound, detection antibody (e.g., phospho-tyrosine specific), and a suitable assay plate (e.g., 96-well).
-
Assay Procedure :
-
Prepare serial dilutions of the inhibitor compound.
-
In the assay plate, add the kinase, peptide substrate, and kinase buffer to each well.
-
Add the diluted inhibitor to the respective wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Stop the reaction.
-
Detect the amount of phosphorylated substrate using a suitable method, such as a fluorescence-based or luminescence-based readout with a phospho-specific antibody.
-
Calculate the percentage of kinase activity relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of Src inhibitors on the proliferation and viability of cancer cells.
-
Cell Seeding : Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with various concentrations of the Src inhibitor and a vehicle control.
-
Incubation : Incubate the cells for a specified period (e.g., 48-72 hours).
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization : Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the GI50 (concentration that inhibits cell growth by 50%) from the dose-response curve.
Visualizations
Caption: Simplified Src signaling pathway.
Caption: Workflow for evaluating Src inhibitor efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective inhibition of the myeloid Src-family kinase Fgr potently suppresses AML cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. selleckchem.com [selleckchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchhub.com [researchhub.com]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. researchgate.net [researchgate.net]
- 9. texaschildrens.org [texaschildrens.org]
- 10. Constitutive activation of the Src-family kinases Fgr and Hck enhances the tumor burden of acute myeloid leukemia cells in immunocompromised mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective Inhibition of the Myeloid Src-Family Kinase Fgr Potently Suppresses AML Cell Growth in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of a highly selective c-Src kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-Leukemic Activity of TL02-59 Dihydrochloride In Vivo: A Comparative Guide
This guide provides a comprehensive comparison of the in vivo anti-leukemic activity of TL02-59 dihydrochloride with other relevant therapeutic agents for Acute Myeloid Leukemia (AML). The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of TL02-59's potential as a novel anti-leukemic compound.
Comparative Efficacy of Anti-Leukemic Agents in Vivo
The following table summarizes the in vivo efficacy of this compound in comparison to other tyrosine kinase inhibitors used in the treatment of AML. The data is derived from preclinical studies in mouse xenograft models of human AML.
| Compound | Target(s) | Dose and Administration | In Vivo Model | Key Efficacy Results | IC50 Values |
| This compound | Fgr, Lyn, Hck | 10 mg/kg, oral, daily for 3 weeks | MV4-11 AML xenograft in NSG mice | - Complete elimination of leukemic cells from spleen and peripheral blood.- 60% reduction in bone marrow engraftment.[1] | Fgr: 0.03 nMLyn: 0.1 nMHck: 160 nM[2][3][4] |
| Sorafenib | FLT3, c-KIT, RAF-1 | 10 mg/kg, oral | MV4-11 AML xenograft in NCr nu/nu mice | - >60% complete responses.[5] | FLT3/ITD: 2 nMFLT3wt: 3000 nM[5] |
| Midostaurin | FLT3, SYK, KIT | 80-100 mg/kg, oral | SKNO-1-luc+ and OCI-AML3-luc+ xenograft models | - Significantly lowered leukemia burden.- Significantly increased median survival.[6] | Submicromolar efficacy against both FLT3-mutant and wild-type FLT3 AML cell lines.[1][6] |
| Gilteritinib | FLT3, AXL | Not specified | MV4-11 and MOLM-13 xenograft and intra-bone marrow transplantation models | - Tumor regression and improved survival.[2][7] | Potent inhibition of FLT3 in the nM range.[7] |
Experimental Protocols
The following is a representative protocol for establishing and utilizing an AML patient-derived xenograft (PDX) model for in vivo drug efficacy studies, based on established methodologies.[8][9][10]
Preparation of AML Patient Cells
-
Thaw cryopreserved primary AML patient specimens rapidly in a 37°C water bath.
-
Immediately transfer the thawed cells dropwise into a large volume of pre-warmed RPMI-1640 medium supplemented with 20% Fetal Bovine Serum (FBS).
-
Filter the cell suspension through a 40 µm cell strainer to remove clumps.
-
Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in a suitable buffer (e.g., PBS with 0.25% FBS).
-
Determine cell viability and count using a hemocytometer.
In Vivo Xenograft Establishment
-
Use immunodeficient mice, such as NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice.
-
Inject a minimum of 5 x 10^5 viable AML cells per mouse via intravenous (IV) tail vein injection.
-
Monitor the engraftment of human leukemic cells (hCD45+) in the peripheral blood of the mice starting 3-4 weeks post-implantation, and continue weekly. This can be done using flow cytometry.
In Vivo Drug Administration and Efficacy Assessment
-
Once successful engraftment is confirmed, randomize the mice into treatment and control groups.
-
Administer the test compounds (e.g., this compound) and vehicle control according to the specified dosage and schedule (e.g., oral gavage daily).
-
Monitor animal health and body weight regularly.
-
At the end of the treatment period, euthanize the mice and collect tissues (bone marrow, spleen, peripheral blood) for analysis.
-
Quantify the leukemic burden in the collected tissues using flow cytometry to determine the percentage of human AML cells.
-
For survival studies, monitor the mice until they meet predefined humane endpoints.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of TL02-59 and a typical experimental workflow for in vivo validation.
References
- 1. Effects of the multi-kinase inhibitor midostaurin in combination with chemotherapy in models of acute myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. AML cells are differentially sensitive to chemotherapy treatment in a human xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential role of sorafenib in the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of the multi‐kinase inhibitor midostaurin in combination with chemotherapy in models of acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of TL02-59 Dihydrochloride
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount. This guide provides a detailed comparison of the cross-reactivity profile of TL02-59 dihydrochloride, a potent Fgr inhibitor, with other tyrosine kinase inhibitors. Experimental data is presented to facilitate an objective evaluation of its performance against alternatives.
This compound has emerged as a highly potent and selective inhibitor of the Src-family kinase Fgr, with an IC50 value of 0.03 nM.[1][2] Its efficacy in potently suppressing the growth of acute myelogenous leukemia (AML) cells highlights its therapeutic potential.[1][2] However, a thorough assessment of its interactions with other tyrosine kinases is crucial for predicting potential off-target effects and understanding its broader pharmacological profile.
This guide delves into the cross-reactivity of this compound, comparing it with other notable tyrosine kinase inhibitors: dasatinib, saracatinib, and bosutinib. The selection of these alternatives is based on their targeting of the Src family kinases and their relevance in clinical and preclinical research.
Comparative Analysis of Kinase Inhibition
The selectivity of this compound has been evaluated through comprehensive kinase profiling studies. A KINOMEscan analysis against 456 kinases revealed that at a concentration of 1 µM, TL02-59 interacted with only 23 kinases, demonstrating a narrow overall target specificity. The following table summarizes the available IC50 data for TL02-59 and its comparators against a panel of tyrosine kinases.
| Kinase | TL02-59 (nM) | Dasatinib (nM) | Saracatinib (nM) | Bosutinib (nM) |
| Fgr | 0.03[1][2] | <10 | 2.7 - 11 | <10 |
| Lyn | 0.1[1][2] | <10 | 2.7 - 11 | <10 |
| Hck | 160[1][2] | <10 | 2.7 - 11 | <10 |
| Src | - | <10 | 2.7 | <10 |
| Lck | - | <10 | 2.7 - 11 | <10 |
| Yes | - | <10 | 2.7 - 11 | <10 |
| Blk | - | - | 2.7 - 11 | - |
| Abl | - | <1 | 30 | 2.4[3] |
| Flt3-ITD | 440 | - | - | - |
| Fes | 290 | - | - | - |
| Syk | 470 | - | - | 4228[3] |
| p38α | 126 | - | - | - |
| Taok3 | 509 | - | - | - |
| c-Kit | - | - | 200 | - |
| EGFR | - | - | 66 | - |
| Csk | - | - | - | 314.2[3] |
| Alk | - | - | - | 5720[3] |
| Ret | - | - | - | >20000[3] |
| PKA | - | - | - | >20000[3] |
| CK1 | - | - | - | >20000[3] |
| CK2 | - | - | - | >20000[3] |
Note: A lower IC50 value indicates higher potency. Dashes indicate that data was not available from the searched sources.
Signaling Pathway Context
To visualize the cellular context in which these inhibitors function, the following diagram illustrates a simplified signaling pathway involving Src family kinases. These kinases are key mediators in various cellular processes, including proliferation, survival, and migration.
Caption: Simplified signaling cascade involving Src family kinases.
Experimental Methodologies
The determination of inhibitor potency and selectivity is reliant on robust experimental protocols. Below are detailed methodologies for two common in vitro kinase inhibition assays.
Radiometric Kinase Assay
This traditional method measures the transfer of a radiolabeled phosphate from ATP to a substrate.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing the kinase of interest, a specific peptide or protein substrate, and the test inhibitor (e.g., TL02-59) at various concentrations in a suitable kinase buffer.
-
Initiation: Start the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period.
-
Termination: Stop the reaction by adding a solution that denatures the kinase, such as phosphoric acid or SDS-PAGE loading buffer.
-
Separation: Separate the phosphorylated substrate from the unreacted [γ-³²P]ATP. This can be achieved by spotting the reaction mixture onto phosphocellulose paper, which binds the substrate, followed by washing to remove unincorporated ATP.
-
Detection and Quantification: Quantify the amount of incorporated radioactivity using a scintillation counter or a phosphorimager.
-
Data Analysis: Determine the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
ADP-Glo™ Kinase Assay
This is a luminescent-based assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.
Protocol:
-
Kinase Reaction: Set up the kinase reaction in a multi-well plate containing the kinase, substrate, ATP, and varying concentrations of the inhibitor.
-
Reaction Termination and ATP Depletion: After a set incubation period, add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion: Add the Kinase Detection Reagent, which contains an enzyme that converts the ADP produced in the kinase reaction into ATP.
-
Luminescence Detection: The newly synthesized ATP is then used in a luciferase/luciferin reaction to generate a luminescent signal, which is proportional to the amount of ADP produced.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the IC50 values by plotting the luminescence signal (or percentage of inhibition) against the inhibitor concentration.
Experimental Workflow Visualization
The following diagram outlines the general workflow for an in vitro kinase inhibition assay, applicable to both radiometric and luminescence-based methods.
Caption: General workflow for in vitro kinase inhibition assays.
References
Assessing the Therapeutic Window of TL02-59 Dihydrochloride: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the therapeutic window of a novel tyrosine kinase inhibitor (TKI) is paramount. This guide provides a comparative assessment of TL02-59 dihydrochloride, a highly selective Fgr inhibitor, against other TKIs used in the treatment of Acute Myeloid Leukemia (AML), namely sorafenib, midostaurin, and gilteritinib.
This comparison focuses on the preclinical data that informs the therapeutic window, highlighting the balance between anti-leukemic efficacy and potential toxicity. TL02-59's unique mechanism of action, targeting the myeloid Src-family kinase Fgr, presents a promising alternative to FLT3-focused therapies, potentially offering a wider therapeutic margin.
Executive Summary
This compound demonstrates potent and selective inhibition of Fgr kinase, a non-receptor tyrosine kinase implicated in AML pathogenesis.[1] Preclinical studies reveal its efficacy in inducing apoptosis and growth arrest in AML cell lines and primary patient samples, even those without FLT3 mutations.[1][2] In contrast, sorafenib, midostaurin, and gilteritinib primarily target the FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in AML. While effective, these FLT3 inhibitors are often associated with off-target effects and toxicities due to their broader kinase inhibition profiles.[1][3][4] The high selectivity of TL02-59 for Fgr suggests a potentially more favorable therapeutic window, with a lower likelihood of off-target toxicities.
Comparative Efficacy and Selectivity
The therapeutic window of a drug is determined by its efficacy against the target cells versus its toxicity to normal cells. For TKIs, this is often initially assessed by comparing the half-maximal inhibitory concentration (IC50) in cancer cell lines to that in normal cells or by examining the broader kinase selectivity profile.
Table 1: In Vitro Efficacy of TL02-59 and Comparator TKIs in AML Cell Lines
| Compound | Primary Target(s) | AML Cell Line | IC50 (nM) | Reference |
| This compound | Fgr , Lyn | MV4-11 (FLT3-ITD) | ~5 | [2] |
| MOLM-14 (FLT3-ITD) | 6.6 | [2] | ||
| Sorafenib | FLT3, VEGFR, PDGFR, c-KIT, RAF | MV4-11 (FLT3-ITD) | ~50-200 | [5] |
| MOLM-14 (FLT3-ITD) | ~50 | [5] | ||
| Midostaurin | FLT3, c-KIT, PDGFR, VEGFR, PKC | MOLM-13 (FLT3-ITD) | ~200 | [6] |
| MV4-11 (FLT3-ITD) | ~10-20 | [6] | ||
| Gilteritinib | FLT3, AXL | MV4-11 (FLT3-ITD) | ~1-5 | [7][8] |
| MOLM-13 (FLT3-ITD) | ~1-5 | [8] |
Table 2: Kinase Selectivity Profile
| Compound | Primary Target | Other Notable Targets (IC50 in nM) | Reference |
| This compound | Fgr (0.03) | Lyn (0.1), Hck (160), Flt3-ITD (440) | [1][9] |
| Sorafenib | FLT3, RAF | VEGFR2, PDGFRβ, c-KIT | [1] |
| Midostaurin | FLT3 | c-KIT, PDGFR, VEGFR, PKC, SYK | [6] |
| Gilteritinib | FLT3 | AXL | [7] |
The data highlights TL02-59's picomolar potency against Fgr and significantly higher IC50 values for other kinases, indicating a narrow target specificity profile.[1] This high selectivity is a key differentiator from the broader-spectrum inhibitors like sorafenib and midostaurin, which are known to have off-target effects contributing to their toxicity profiles.[1] While gilteritinib is more selective for FLT3 than the first-generation inhibitors, it also potently inhibits AXL.
In Vivo Efficacy and Toxicity
Preclinical in vivo studies in mouse xenograft models of AML further underscore the potential of TL02-59.
Table 3: In Vivo Efficacy and Observed Toxicity
| Compound | Dosing Regimen (Mouse Model) | Efficacy | Observed Toxicity | Reference |
| This compound | 10 mg/kg, oral, daily for 3 weeks | Complete elimination of leukemic cells from spleen and peripheral blood; 60% reduction in bone marrow engraftment. | No overt toxicity reported. | [2][10] |
| Sorafenib | 10 mg/kg, oral | No effect on bone marrow or spleen engraftment of MV4-11 cells. | Skin rash, hand-foot syndrome, diarrhea, hypertension. | [1][11][12] |
| Midostaurin | Not directly compared in a similar head-to-head in vivo AML model in the provided results. | - | Gastrointestinal toxicity, potential for pulmonary toxicity. | [13][14] |
| Gilteritinib | 30 mg/kg, oral, daily | Tumor regression and improved survival in FLT3-driven AML models. | No overt toxicity reported in the specific preclinical study. | [15] |
Notably, in a head-to-head comparison within the same study, TL02-59 at 10 mg/kg demonstrated superior efficacy in reducing AML burden in a mouse xenograft model compared to sorafenib at the same dose, which showed no significant effect on bone marrow or spleen engraftment.[1] Furthermore, the preclinical studies with TL02-59 have not reported overt toxicity at effective doses, suggesting a favorable safety profile.[2][10] In contrast, the clinical use of sorafenib and midostaurin is associated with a range of toxicities.[3][4][13]
Signaling Pathways and Rationale for a Wider Therapeutic Window
The differential targeting of signaling pathways by TL02-59 compared to FLT3 inhibitors provides a strong rationale for its potentially wider therapeutic window.
References
- 1. Selective inhibition of the myeloid Src-family kinase Fgr potently suppresses AML cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy analysis of different FLT3 inhibitors in patients with relapsed/refractory acute myeloid leukemia and high‐risk myelodysplastic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review of FLT3 Kinase Inhibitors in AML [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Toxic effects of sorafenib when given early after allogeneic hematopoietic stem cell transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Selective Inhibition of the Myeloid Src-Family Kinase Fgr Potently Suppresses AML Cell Growth in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Phase I Trial and Pharmacokinetic Study of Sorafenib in Children with Refractory Solid Tumors or Leukemias: A Children’s Oncology Group Phase I Consortium Report - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy and Safety of Gilteritinib versus Sorafenib as Post-Transplant Maintenance in Patients With FLT3-ITD Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The combination of CUDC-907 and gilteritinib shows promising in vitro and in vivo antileukemic activity against FLT3-ITD AML - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
